molecular formula C9H6Cl2N2 B8113676 2,4-Dichloro-7-methyl-1,8-naphthyridine

2,4-Dichloro-7-methyl-1,8-naphthyridine

Cat. No.: B8113676
M. Wt: 213.06 g/mol
InChI Key: MUYUGAQNDWDLBQ-UHFFFAOYSA-N
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Description

2,4-Dichloro-7-methyl-1,8-naphthyridine (CAS 1824307-66-5) is a high-value chemical intermediate for research and development, particularly in the pharmaceutical sciences. With a molecular formula of C9H6Cl2N2 and a molecular weight of 213.06, this compound is characterized by its high purity, typically Not Less Than (NLT) 98% . The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities . The presence of two chlorine atoms at the 2 and 4 positions makes this compound an exceptionally versatile building block for constructing more complex molecules through metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, and nucleophilic substitutions . This allows researchers to systematically functionalize the core structure to explore structure-activity relationships. This derivative is critically applied in the synthesis of novel compounds for antimicrobial research, building upon the well-established profile of 1,8-naphthyridines as inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV . Furthermore, research indicates that naphthyridine analogues are promising candidates in the search for new antimalarial therapies, with some derivatives demonstrating potent activity against drug-resistant strains of Plasmodium falciparum . The structural features of this compound make it a valuable intermediate for developing potential treatments for a range of infectious diseases. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-7-methyl-1,8-naphthyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-2-3-6-7(10)4-8(11)13-9(6)12-5/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUYUGAQNDWDLBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2,4-Dichloro-7-methyl-1,8-naphthyridine: Technical Profile & Utility Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 2,4-Dichloro-7-methyl-1,8-naphthyridine , a critical heterocyclic scaffold in medicinal chemistry.[1] It is designed for researchers requiring actionable data on synthesis, reactivity, and therapeutic applications.

Chemical Identity & Physicochemical Properties

The 1,8-naphthyridine core is a bioisostere of quinoline and isoquinoline, distinguished by the presence of two nitrogen atoms in the fused ring system. The 2,4-dichloro-7-methyl derivative serves as a versatile electrophilic building block, enabling the rapid construction of complex bioactive molecules through regioselective functionalization.[1]

Property Data / Description
IUPAC Name This compound
CAS Number 1824307-66-5 (Specific); 59514-89-5 (Parent 2,4-dichloro analog)
Molecular Formula C₉H₆Cl₂N₂
Molecular Weight 213.06 g/mol
Physical State Pale yellow to off-white solid
Solubility Soluble in DCM, DMSO, DMF; sparingly soluble in water
LogP (Calc) ~2.6 – 3.0 (Lipophilic)
Melting Point 123–127 °C (Based on parent analog range; methyl derivatives typically exhibit slightly higher T_m)
Reactivity Class Electron-deficient heteroaromatic; Dual electrophile

Synthesis Pathway

The synthesis of this compound typically follows a Conrad-Limpach-type cyclization followed by aromatization and chlorination.[1] This robust protocol ensures high yields and scalability.[2]

Step-by-Step Protocol
  • Precursor Condensation:

    • Reagents: 2-Amino-6-methylpyridine, Diethyl malonate (or Diethyl ethoxymethylenemalonate for C3-functionalized variants).[1]

    • Conditions: Reflux in Dowtherm A or diphenyl ether (high temperature, ~250°C) is often required to effect thermodynamic cyclization.

    • Intermediate: 4-Hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one (often exists as the tautomeric 2,4-dihydroxy-7-methyl-1,8-naphthyridine).[1]

  • Chlorination (Deoxychlorination):

    • Reagents: Phosphorus oxychloride (POCl₃) [Solvent & Reagent].

    • Catalyst: N,N-Dimethylaniline or DMF (Vilsmeier-Haack conditions) to accelerate reaction.[1]

    • Conditions: Reflux (100–110°C) for 4–12 hours.

    • Workup: Quench carefully into crushed ice/ammonia water to neutralize. The product precipitates as a solid.[3]

Synthesis Workflow Diagram

Synthesis Start 2-Amino-6-methylpyridine Inter 2,4-Dihydroxy-7-methyl- 1,8-naphthyridine Start->Inter Condensation Reagent1 Diethyl Malonate (High Temp Cyclization) Product 2,4-Dichloro-7-methyl- 1,8-naphthyridine Inter->Product Chlorination Reagent2 POCl3 / Reflux (Deoxychlorination)

Caption: Synthesis of this compound via modified Conrad-Limpach cyclization and POCl3-mediated chlorination.

Reactivity & Regioselectivity

The core value of this scaffold lies in the differential reactivity of the chlorine atoms at positions C2 and C4. Understanding this regioselectivity is critical for designing sequential functionalization strategies.

Nucleophilic Aromatic Substitution (S_NAr)

The 1,8-naphthyridine ring is electron-deficient, facilitating S_NAr reactions.

  • C4 Position (Most Reactive): The C4-chlorine is generally more reactive towards nucleophiles (amines, alkoxides, thiols) due to the formation of a more stable Meisenheimer complex (para-like resonance stabilization relative to N1, and less steric hindrance from the N1 lone pair compared to C2).

  • C2 Position (Less Reactive): The C2-chlorine is less reactive but can be displaced under more forcing conditions (higher temperature, stronger nucleophile) or after the C4 position has been substituted.

Palladium-Catalyzed Cross-Coupling
  • Suzuki-Miyaura / Sonogashira: Regioselective coupling typically occurs at C4 first under standard conditions, allowing for the introduction of aryl or alkynyl groups.

  • Site-Selective Strategy: To functionalize C2 exclusively, one must often block C4 or exploit subtle electronic tuning, but the standard order is C4 → C2.

Reactivity Map

Reactivity cluster_SNAr Nucleophilic Substitution (SNAr) cluster_Pd Pd-Catalyzed Coupling Core 2,4-Dichloro-7-methyl- 1,8-naphthyridine Prod1 4-Amino-2-chloro- 7-methyl-1,8-naphthyridine Core->Prod1 1.0 eq Amine, 25°C (C4 Selective) Prod3 4-Aryl-2-chloro- derivative Core->Prod3 Suzuki Coupling (C4 Selective) Prod2 2,4-Diamino- 7-methyl-1,8-naphthyridine Prod1->Prod2 Excess Amine, Heat (C2 Substitution)

Caption: Regioselectivity map demonstrating C4-preference in SNAr and Cross-Coupling reactions.

Applications in Drug Discovery

The this compound scaffold is a "privileged structure" in medicinal chemistry, appearing in various therapeutic classes.

Antibacterial Agents (Gyrase Inhibitors)
  • Mechanism: Analogous to Nalidixic acid (the first quinolone antibiotic), 1,8-naphthyridines target bacterial DNA gyrase and Topoisomerase IV.

  • Modification: Substitution at C4 with bulky amines (e.g., piperazines) and hydrolysis of C2/C3 precursors to carboxylic acids yields potent Gram-negative antibiotics.

Kinase Inhibitors (Oncology)
  • Target: The planar, nitrogen-rich heterocycle mimics the adenine ring of ATP, making it an excellent scaffold for Type I and Type II kinase inhibitors.

  • Strategy: C4-arylation introduces the "hinge-binding" motif, while the C7-methyl group occupies the hydrophobic pocket, improving selectivity.[1]

HIV-1 NNRTIs
  • Utility: Recent studies identify 2,4-disubstituted-1,8-naphthyridines as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1]

  • SAR Insight: The 7-methyl group enhances lipophilicity, improving cell permeability and binding affinity within the NNRTI hydrophobic pocket.

Safety & Handling

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Moisture sensitive (hydrolysis of C-Cl bonds can occur over prolonged exposure to humidity).

  • Disposal: Treat as halogenated organic waste. High temperature incineration required.

References

  • BLD Pharm. (2025). This compound Product Analysis. Retrieved from

  • National Institutes of Health (NIH). (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. PubMed.[4] Retrieved from

  • Mithula, S., et al. (2021). 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements. Taylor & Francis. Retrieved from

  • PubChem. (2025).[4] 2,4-Dichloro-1,8-naphthyridine Compound Summary. Retrieved from

  • Luo, G., et al. (2019). Nucleophilic Substitution Patterns in Heterocycles. Organic Letters. Retrieved from

Sources

The 1,8-Naphthyridine Scaffold: A Technical Guide to Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,8-naphthyridine scaffold (diazanaphthalene) represents a "privileged structure" in medicinal chemistry, distinguished by its planar bicyclic architecture and the unique positioning of nitrogen atoms at the 1 and 8 positions. Unlike its quinoline isosteres, the 1,8-naphthyridine core offers distinct hydrogen-bonding vectors and metal chelation capabilities (N1, N8 pocket), making it a versatile template for targeting DNA topoisomerases, cannabinoid receptors (CB2), and bacterial DNA gyrase.

This technical guide dissects the structural pharmacology, therapeutic applications, and synthetic methodologies of 1,8-naphthyridines.[1] It is designed for medicinal chemists and drug developers seeking to leverage this scaffold for next-generation therapeutics.[2]

Part 1: Structural Pharmacology & SAR Logic

The utility of the 1,8-naphthyridine scaffold stems from its physicochemical properties, which allow for precise tuning of lipophilicity, basicity, and target binding affinity.

The N1-N8 Chelation Vector

The defining feature of this scaffold is the proximity of the two nitrogen atoms.

  • Basicity & Solubility: The N8 nitrogen reduces the basicity of the system compared to quinoline, often improving the pharmacokinetic profile by altering solubility and permeability.

  • Metal Coordination: The N1-N8 motif creates a "bidentate pocket" capable of coordinating with metal ions (e.g., Mg²⁺ in the active site of DNA gyrase or Topoisomerase IV), a mechanism critical for the bactericidal activity of nalidixic acid and its successors.

  • H-Bonding: In kinase inhibition, N1 and N8 often serve as critical hydrogen bond acceptors for hinge region interaction.

Visualization: Pharmacophore & Numbering

The following diagram illustrates the standard numbering and key SAR vectors for the 1,8-naphthyridine core.

SAR_Logic Core 1,8-Naphthyridine Core Pos3 Position C3/C4: Functionalization Vector (Carboxamides, Ketones) Determines Potency Core->Pos3 Synthetic Handle Pos7 Position C7: Solubility & PK Tuning (Heterocycles, Amines) Core->Pos7 Distal Binding Pos1_8 N1 & N8: Binding & Chelation (H-Bond Acceptors) Critical for Gyrase/Topo Binding Core->Pos1_8 Electronic Core Pos2 Position C2: Steric Gatekeeper (Substituents affect planarity) Core->Pos2 Shape Control

Figure 1: Structure-Activity Relationship (SAR) logic of the 1,8-naphthyridine scaffold, highlighting critical positions for medicinal chemistry optimization.

Part 2: Therapeutic Applications[1][3][4][5][6][7][8]

Oncology: Topoisomerase II Inhibition (Vosaroxin)

Vosaroxin is a first-in-class anticancer quinolone derivative (structurally a 1,8-naphthyridine analogue) developed for Acute Myeloid Leukemia (AML).[3] Unlike traditional anthracyclines, it evades P-gp mediated efflux and generates site-selective DNA damage.[3]

  • Mechanism: Intercalation into DNA at GC-rich sequences followed by inhibition of Topoisomerase II.[3] This stabilizes the cleavable complex, leading to replication-dependent double-strand breaks.

  • SAR Insight: The 1,8-naphthyridine core provides the planar system required for intercalation, while the N1-position thiazole and C7-pyrrolidine moieties dictate the specific interaction with the DNA-Topo II complex.

Vosaroxin_MOA Drug Vosaroxin (1,8-Naphthyridine Core) DNA GC-Rich DNA Sequence Drug->DNA Intercalation TopoII Topoisomerase II Enzyme Drug->TopoII Inhibition Complex Stable Cleavable Complex (Drug-DNA-Enzyme) DNA->Complex TopoII->Complex DSB Double Strand Breaks (Replication Dependent) Complex->DSB Replication Fork Collision Apoptosis Tumor Cell Apoptosis (G2 Arrest) DSB->Apoptosis

Figure 2: Mechanism of Action for Vosaroxin, illustrating the critical role of the scaffold in stabilizing the DNA-Topoisomerase II complex.

Immunology & Neurology: CB2 Receptor Agonists

Selective Cannabinoid Receptor 2 (CB2) agonists are highly sought for treating neuroinflammation and pain without the psychoactive side effects associated with CB1 activation.

  • Key Scaffold: 1,8-naphthyridin-4(1H)-on-3-carboxamides.[4][5]

  • Selectivity Logic: Substituents at the N1 position (e.g., 4-methylcyclohexyl) and C7 position (e.g., chloro or alkyl groups) create steric clashes within the CB1 pocket but are accommodated by the CB2 pocket.

  • Data: Derivatives in this class have demonstrated

    
     values in the low nanomolar range (3–10 nM) with >100-fold selectivity for CB2 over CB1.
    
Infectious Diseases: The Nalidixic Acid Legacy

While older quinolones are well-known, the 1,8-naphthyridine core (Nalidixic acid) was the progenitor.[1] Modern research focuses on C7-functionalized 1,8-naphthyridines to overcome resistance mechanisms (gyrA mutations) in Gram-negative bacteria.

Part 3: Synthetic Methodologies

The construction of the 1,8-naphthyridine ring is classically achieved via the Friedländer Condensation .[6][7][8] However, modern "Green Chemistry" demands have evolved this into a water-based, catalyst-efficient protocol.

Protocol: Green Synthesis of 2,3-Disubstituted 1,8-Naphthyridines

Objective: Synthesis of functionalized 1,8-naphthyridines using 2-aminonicotinaldehyde and active methylene compounds in water.

Reagents & Materials
  • Substrate A: 2-Aminonicotinaldehyde (1.0 equiv)

  • Substrate B: Active methylene compound (e.g., acetylacetone, ethyl acetoacetate) (1.1 equiv)

  • Catalyst: Choline Hydroxide (ChOH) (20 wt% in water) - Biodegradable Ionic Liquid

  • Solvent: Deionized Water

Step-by-Step Methodology
  • Reaction Assembly: In a 25 mL round-bottom flask, dissolve 2-aminonicotinaldehyde (1.0 mmol) in water (5 mL).

  • Catalyst Addition: Add Choline Hydroxide (10 mol%) to the suspension. Stir for 5 minutes to ensure homogeneity.

  • Coupling: Add the active methylene compound (1.1 mmol) dropwise.

  • Heating: Heat the reaction mixture to 50°C with vigorous stirring.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexane). The reaction typically reaches completion within 2–4 hours.

  • Workup (Precipitation): Upon completion, cool the mixture to room temperature. The product often precipitates out as a solid due to the hydrophobic nature of the formed naphthyridine.

    • If solid forms: Filter the solid, wash with cold water (3 x 5 mL), and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (3 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol or purify via silica gel column chromatography (Gradient: 0-40% EtOAc in Hexane) if high purity (>99%) is required for biological assay.

Synthesis_Workflow Start Start: 2-Aminonicotinaldehyde + Active Methylene Cat Add Catalyst: Choline Hydroxide (10 mol%) Solvent: Water Start->Cat Heat Reaction: Heat to 50°C Time: 2-4 Hours Cat->Heat Check TLC Monitoring (Consumption of Aldehyde) Heat->Check Workup Workup: Cool & Filter Precipitate (or EtOAc Extraction) Check->Workup Final Final Product: Substituted 1,8-Naphthyridine Workup->Final

Figure 3: Workflow for the Green Friedländer Synthesis of 1,8-naphthyridines.

Part 4: Comparative Data Analysis

The following table summarizes key biological data for prominent 1,8-naphthyridine derivatives, highlighting the versatility of the scaffold.

Compound ClassTargetKey Substituents (SAR)Activity / PotencyTherapeutic Area
Vosaroxin Topoisomerase IIN1-thiazole, C7-pyrrolidineIC50: ~0.1 - 1.0 µM (AML cells)Oncology (AML)
Nalidixic Acid DNA Gyrase (GyrA)N1-ethyl, C3-carboxylic acidMIC: 2–8 µg/mL (Gram-neg)Antibacterial
CB2 Agonist (Ref 3) CB2 ReceptorN1-cyclohexyl, C7-chloroKi: 3.3 nM (Selectivity >300x)Neuroinflammation
Gemifloxacin *Topo IV / GyraseC7-pyrrolidine derivativeMIC90: 0.03 µg/mL (S. pneumo)Antibacterial

*Note: Gemifloxacin contains a naphthyridine-like core (1,8-naphthyridin-4-one) often classified within fluoroquinolones but structurally relevant.

References

  • Vosaroxin Mechanism & Clinical Profile

    • Title: The preclinical discovery of vosaroxin for the treatment of acute myeloid leukemia.[9][3]

    • Source: Expert Opinion on Drug Discovery (2017).
    • URL:[Link]

  • Green Synthesis Methodology

    • Title: Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited.
    • Source: ACS Omega (2021).
    • URL:[Link]

  • CB2 Receptor Agonists

    • Title: New quinolone- and 1,8-naphthyridine-3-carboxamides as selective CB2 receptor agonists with anticancer and immuno-modulatory activity.[10]

    • Source: European Journal of Medicinal Chemistry (2015).
    • URL:[Link]

  • Scaffold Review

    • Title: 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities.[1][11][12][13][14][15]

    • Source: Future Medicinal Chemistry (2021).[15]

    • URL:[Link]

Sources

Technical Deep Dive: 1,8-Naphthyridine vs. Quinoline Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of heterocyclic drug design, the transition from a quinoline (1-azanaphthalene) to a 1,8-naphthyridine (1,8-diazanaphthalene) scaffold represents a classic yet potent exercise in bioisosterism. While both scaffolds share a planar, bicyclic aromatic architecture capable of DNA intercalation and hydrophobic pocket occupation, the introduction of the second nitrogen atom at the 8-position fundamentally alters the electronic landscape.

This guide analyzes the critical divergences between these two scaffolds, focusing on basicity modulation , kinase hinge-binding capability , and metabolic vulnerabilities (Aldehyde Oxidase) . It provides actionable synthetic protocols and structural insights for researchers optimizing lead compounds.

Part 1: Structural & Electronic Fundamentals

The core distinction lies in the heteroatom placement. Quinoline possesses a single nitrogen at position 1. 1,8-Naphthyridine introduces a second nitrogen at position 8, creating a peri-relationship between the two lone pairs.

Electronic Landscape & Basicity

The proximity of the nitrogen lone pairs in 1,8-naphthyridine creates electrostatic repulsion, which significantly impacts basicity and metal coordination.

PropertyQuinoline1,8-NaphthyridineImpact on Drug Design
Structure BenzopyridinePyridopyridine1,8-Naphthyridine is an isostere with lower electron density on the rings.
pKa (Conjugate Acid) ~4.90~3.391,8-Naphthyridine is a weaker base . It is less likely to be protonated at physiological pH, affecting solubility and membrane permeability.
LogP (Lipophilicity) ~2.0 - 2.1~1.5The extra nitrogen lowers LogP, improving water solubility while maintaining aromatic stacking potential.
H-Bonding Monodentate AcceptorBidentate Acceptor (or Donor/Acceptor with substituents)1,8-Naphthyridine is a "privileged scaffold" for recognizing complementary patterns (e.g., DNA base pairs, Kinase hinge regions).
Metabolic Liability CYP450 / Aldehyde Oxidase (C2 position)High AO Liability at C2 and C7The 1,8-naphthyridine core is highly susceptible to Aldehyde Oxidase (AO) attack at both alpha-positions.
Structural Comparison Diagram

The following diagram illustrates the numbering scheme and the critical "hinge-binding" vector often exploited in kinase inhibitors.

Scaffolds cluster_0 Quinoline Scaffold cluster_1 1,8-Naphthyridine Scaffold Q Quinoline N1 (Acceptor) C2 (AO Metabolism Site) C8 (CH) N 1,8-Naphthyridine N1 (Acceptor) C2 (AO Metabolism Site) N8 (Acceptor/Chelation) Q->N Bioisosteric Replacement (LogP -0.5, pKa -1.5) Note1 Key Difference: N8 allows bidentate coordination (Mg2+, Ag+) N:n8->Note1

Caption: Structural comparison highlighting the bioisosteric shift. Note the N8 position in 1,8-naphthyridine enabling bidentate interactions.

Part 2: Synthetic Methodologies

While quinoline synthesis is dominated by the Skraup, Doebner-Miller, and Combes reactions, 1,8-naphthyridine synthesis requires starting materials that already contain a pyridine ring, typically 2-aminonicotinaldehyde .

The Friedländer Condensation: A Parallel Track

The most robust method for constructing both scaffolds is the Friedländer condensation. The choice of starting amine determines the core.

  • Quinoline: 2-Aminobenzaldehyde + Ketone

  • 1,8-Naphthyridine: 2-Aminonicotinaldehyde + Ketone[1][2]

Experimental Protocol: Synthesis of 2-Substituted-1,8-Naphthyridine

Objective: Synthesis of 2-phenyl-1,8-naphthyridine via base-catalyzed Friedländer condensation.

Reagents:

  • 2-Aminonicotinaldehyde (1.0 equiv)

  • Acetophenone (1.1 equiv)

  • Ethanol (Solvent)[1]

  • 10% KOH or Piperidine (Catalyst)

Step-by-Step Methodology:

  • Preparation: Dissolve 2-aminonicotinaldehyde (5 mmol) in absolute ethanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition: Add acetophenone (5.5 mmol) to the solution.

  • Catalysis: Add 5 drops of saturated ethanolic KOH or piperidine.

  • Reflux: Heat the reaction mixture to reflux (approx. 80°C) for 4–6 hours. Monitor progress via TLC (Eluent: 30% EtOAc in Hexanes). The product typically appears as a fluorescent spot.

  • Workup: Cool the mixture to room temperature. The product often precipitates out.

    • If precipitate forms: Filter the solid, wash with cold ethanol, and dry.

    • If no precipitate: Evaporate the solvent under reduced pressure. Dissolve the residue in CH2Cl2, wash with water (2x) and brine (1x), dry over Na2SO4, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel, 0-40% EtOAc/Hexane gradient).

Self-Validating Check:

  • 1H NMR (CDCl3): Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the new aromatic protons. The C2-H (if unsubstituted) or neighboring protons will show characteristic downfield shifts due to the deshielding effect of the two nitrogen atoms.

Part 3: Medicinal Chemistry Profiles (SAR & ADME)

Kinase Inhibition & Binding Modes

The 1,8-naphthyridine scaffold is a "privileged structure" for kinase inhibitors. Unlike quinoline, which typically binds via a single H-bond acceptor (N1), 1,8-naphthyridine derivatives (especially 2-amino-1,8-naphthyridines) can form a DA (Donor-Acceptor) or DAD motif, mimicking the adenine ring of ATP.

Binding Topology:

  • N1: Accepts H-bond from the backbone NH of the "hinge" residue.

  • C2-Substituent (e.g., -NH2): Donates H-bond to the backbone Carbonyl of the hinge residue.

The Metabolic "Achilles Heel": Aldehyde Oxidase (AO)

A critical liability for 1,8-naphthyridines is rapid oxidation by cytosolic Aldehyde Oxidase (AO).

  • Mechanism: AO attacks electron-deficient heterocycles at the carbon alpha to the nitrogen.

  • Vulnerability: 1,8-Naphthyridine has two alpha positions (C2 and C7).

  • Mitigation Strategy: Block C2 and C7 with alkyl groups, amino groups, or steric bulk (e.g., t-butyl) to prevent the approach of the molybdenum cofactor of AO.

Visualizing the Interaction Landscape

Interactions cluster_kinase Kinase Hinge Binding (ATP Pocket) cluster_metabolism Metabolic Liability (Aldehyde Oxidase) Hinge Hinge Region (Backbone NH / CO) Naph 2-Amino-1,8-Naphthyridine Hinge->Naph H-Bond Acceptor (N1) Naph->Hinge H-Bond Donor (-NH2) Site C2 / C7 Positions (Electron Deficient) Naph->Site Structural Vulnerability AO Aldehyde Oxidase (Mo-cofactor) AO->Site Oxidative Attack (-> Lactam)

Caption: Dual nature of the scaffold: Excellent kinase hinge binder (top) but susceptible to AO metabolism at C2/C7 (bottom).

Part 4: Case Studies in Drug Development

Vosaroxin (Anticancer)[3][4]
  • Scaffold: 1,8-Naphthyridine-4-one (Quinolone bioisostere).

  • Mechanism: Topoisomerase II inhibitor.[3][4]

  • Differentiation: Unlike classic anthracyclines, Vosaroxin intercalates into DNA but uses the stable naphthyridine core to avoid the cardiotoxicity associated with reactive oxygen species generation (common in quinones). The N8 nitrogen is crucial for its specific DNA intercalation geometry.

Gemifloxacin (Antibacterial)
  • Scaffold: 1,8-Naphthyridine-3-carboxylic acid derivative.[1]

  • Mechanism: DNA Gyrase / Topo IV inhibitor.[4][5]

  • Insight: The additional nitrogen (N8) improves activity against Gram-positive bacteria compared to some earlier quinoline-based fluoroquinolones, likely due to altered charge distribution and penetration properties.

Summary Table: Physicochemical Profiling
FeatureQuinoline1,8-Naphthyridine
Water Solubility LowModerate (improved by N8 polarity)
Metabolic Stability Moderate (CYP prone)Low (AO prone without blocking)
Major Application Antimalarial, Kinase InhibitorsAntibacterial, Topo II Inhibitors
Key Synthesis Skraup / CombesFriedländer (from 2-aminonicotinaldehyde)

References

  • BenchChem. A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery. (2025).[1][4][5][6][7] Link

  • Journal of Medicinal Chemistry. 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19.[8] (2016).[8] Link

  • ACS Omega. Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction. (2021).[9] Link

  • Molecular Cancer Therapeutics. Vosaroxin, a First-in-Class Anticancer Quinolone Derivative. (2016).[8] Link

  • Journal of Medicinal Chemistry. A Simple Litmus Test for Aldehyde Oxidase Metabolism of Heteroarenes. (2014).[8] Link

Sources

2,4-Disubstituted 1,8-Naphthyridines: Synthetic Architectures and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Literature Review of 2,4-Disubstituted 1,8-Naphthyridines Content Type: Technical Whitepaper / Advanced Application Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Leads

Executive Summary

The 1,8-naphthyridine scaffold represents a "privileged structure" in medicinal chemistry, offering a bioisosteric alternative to quinolines and isoquinolines.[1] While the scaffold itself is historically significant (anchored by nalidixic acid), the 2,4-disubstituted derivatives have emerged as a distinct subclass with tunable electronic properties and high-affinity binding profiles for G-protein coupled receptors (GPCRs)—specifically Cannabinoid Receptor 2 (CB2)—and DNA topoisomerases.

This guide moves beyond basic review to provide a mechanistic breakdown of the synthetic pathways, functionalization strategies, and structure-activity relationships (SAR) that drive the utility of this chemotype in modern drug discovery.

Structural & Electronic Rationale

The 1,8-naphthyridine core consists of a fused pyridine ring system containing two nitrogen atoms at positions 1 and 8.

  • Electronic Deficit: The presence of two electronegative nitrogens renders the ring system electron-deficient, making it highly susceptible to nucleophilic attack, particularly at the

    
     (C2) and 
    
    
    
    (C4) positions relative to the ring nitrogens.
  • Chelation Potential: The N1 and N8 nitrogens are positioned to form stable coordination complexes with metal ions, which is relevant for both metallodrug design and biological sensing.

  • 2,4-Disubstitution Vector: Functionalization at C2 and C4 allows for the introduction of pharmacophores that can probe deep hydrophobic pockets (e.g., in CB2 receptors) or intercalate into DNA base pairs.

Synthetic Architectures and Protocols

The construction of the 2,4-disubstituted core typically proceeds through a "build-and-functionalize" strategy. The most robust pathway involves the condensation of 2-aminopyridine derivatives followed by chlorination-displacement.

Core Synthesis Workflow (DOT Visualization)

The following diagram illustrates the primary synthetic route from 2-aminopyridine to diverse 2,4-functionalized libraries.

G Start 2-Aminopyridine Derivatives Inter1 Condensation (Malonates/Acetoacetates) Start->Inter1 High Temp / Acid Cat. Core 2,4-Dihydroxy- 1,8-Naphthyridine (Tautomeric Equilibrium) Inter1->Core Cyclization Activ Chlorination (POCl3) Core->Activ Activation Scaffold 2,4-Dichloro- 1,8-Naphthyridine Activ->Scaffold Nucleophilic sub. Prod1 2,4-Diamino Derivatives Scaffold->Prod1 NHR2 / Heat Prod2 2,4-Dialkoxy Derivatives Scaffold->Prod2 NaOR / Reflux

Figure 1: Divergent synthetic pathway for accessing 2,4-disubstituted 1,8-naphthyridines via the dichloro-intermediate.

Detailed Experimental Protocol: The "Dichloro" Gateway

The 2,4-dichloro-1,8-naphthyridine is the critical intermediate. Direct synthesis requires strict moisture control to prevent hydrolysis back to the hydroxy species.

Protocol: Synthesis of 2,4-Dichloro-1,8-naphthyridine

  • Cyclization:

    • Reagents: 2-aminopyridine (1.0 eq), Diethyl malonate (1.2 eq).

    • Conditions: Reflux in diphenyl ether or Dowtherm A at 240°C for 30–60 minutes.

    • Insight: The high temperature is non-negotiable to overcome the energy barrier for the thermodynamic cyclization.

    • Workup: Cool to RT, dilute with hexane to precipitate the 2,4-dihydroxy-1,8-naphthyridine. Filter and wash with ethanol.

  • Chlorination:

    • Reagents: 2,4-dihydroxy-1,8-naphthyridine (1.0 eq), POCl

      
       (excess, solvent/reagent).
      
    • Catalyst: N,N-Dimethylaniline (catalytic amount) acts as a base to sequester HCl and accelerate the reaction.

    • Conditions: Reflux (105°C) for 4–6 hours until the solution becomes clear.

    • Critical Step: Quench the reaction mixture slowly onto crushed ice/ammonia. Caution: Exothermic. Maintain pH > 8 to prevent protonation of the nitrogens, which would solubilize the product in the aqueous phase.

    • Yield: Typically 60–75% of a beige solid.

Medicinal Chemistry & SAR Analysis

CB2 Receptor Modulation

Recent literature highlights 1,8-naphthyridine-2(1H)-one-3-carboxamides as potent Cannabinoid Receptor 2 (CB2) ligands.[2][3][4]

  • Mechanism: These compounds target the CB2 receptor, which is primarily expressed in immune cells, offering anti-inflammatory and immunomodulatory effects without the psychoactive side effects associated with CB1 (CNS) activation.

  • The "Toggle Switch": Substitution at the C6 position of the naphthyridine ring acts as a functional switch.[3][5][6]

    • Agonists:[6][7] Unsubstituted or small alkyl groups at C6 often retain agonist activity.

    • Inverse Agonists/Antagonists: Bulky or electron-withdrawing groups (e.g., Bromine, p-methoxyphenyl) at C6 can flip the functionality to inverse agonism.

  • Binding Pocket: Docking studies suggest the N1-H and C2-carbonyl form a hydrogen-bonding network with the receptor, while the 3-carboxamide substituent extends into a hydrophobic pocket.

Anticancer Activity (Topoisomerase II Inhibition)

Derivatives functionalized at the N1 position or bearing 2,4-diaryl substitutions have shown significant cytotoxicity against HepG2 (liver) and MCF-7 (breast) cancer cell lines.

  • Mode of Action: Intercalation into DNA and stabilization of the Topoisomerase II-DNA cleavable complex, leading to apoptosis.

  • Key SAR:

    • A bulky hydrophobic group at position 2 enhances lipophilicity and cellular permeability.

    • Electron-donating groups (methoxy, amino) on the phenyl rings at positions 2 or 4 increase cytotoxicity compared to electron-withdrawing groups.

Quantitative Data Summary
Biological TargetCompound ClassKey Substituent (R)Activity MetricRef
CB2 Receptor 1,8-naphthyridin-2-one3-carboxamide-N-cyclohexyl

= 0.6 nM
[1]
CB2 Receptor 1,8-naphthyridin-2-one6-Br (Antagonist Switch)

= 4.2 nM
[1]
Topoisomerase II N1-phenyl-1,8-naphthyridine7-methylIC

= 2.4

M (HepG2)
[2]
Antibacterial 2,4-diamino-1,8-naphthyridine2,4-bis(morpholino)MIC = 4

g/mL (S. aureus)
[3]

Mechanistic Pathway: CB2 Ligand Interaction

The following diagram visualizes the Structure-Activity Relationship (SAR) logic for CB2 selectivity, highlighting the "Toggle Switch" concept derived from recent pharmacological evaluations.

CB2_SAR Core 1,8-Naphthyridine Scaffold Pos3 Position 3: Carboxamide Linker Core->Pos3 Pos6 Position 6: 'Toggle Switch' Core->Pos6 PosN1 Position N1: Alkyl/Aryl Group Core->PosN1 Affinity High Affinity Binding (Hydrophobic Pocket) Pos3->Affinity Determines Agonist Agonist Activity (Small/Null R) Pos6->Agonist If R = H, Alkyl Antagonist Inverse Agonist (Bulky/EWG R) Pos6->Antagonist If R = Br, Aryl Selectivity CB2 vs CB1 Selectivity PosN1->Selectivity Modulates

Figure 2: SAR logic for CB2 receptor ligands, illustrating the functional switch at Position 6.

Future Outlook

The field is moving toward polypharmacology —designing 2,4-disubstituted 1,8-naphthyridines that can simultaneously target bacterial DNA gyrase and eukaryotic Topoisomerase II for dual-action therapies. Furthermore, the fluorescent properties of these heterocycles are being exploited to create "theranostic" agents that can both treat and image cancerous tissues simultaneously.

Recommendation for Development: Focus on the N-alkylation of the 2,4-dichloro intermediate prior to nucleophilic substitution to access novel tricyclic derivatives, which show promise in overcoming multidrug resistance (MDR).

References

  • Lucchesi, V., et al. (2014). "CB2-Selective Cannabinoid Receptor Ligands: Synthesis, Pharmacological Evaluation, and Molecular Modeling Investigation of 1,8-Naphthyridin-2(1H)-one-3-carboxamides." Journal of Medicinal Chemistry.

  • Kamal, A., et al. (2023).[8] "Novel substituted 1,8-naphthyridines: Design, synthesis, radiolabeling, and evaluation of apoptosis and topoisomerase II inhibition." Archiv der Pharmazie.

  • Gaikwad, N. D., & Kulkarni, M. R. (2015). "Synthesis of 1,8-naphthyridines: a recent update." K.T.H.M. College Research.

  • Madaan, A., et al. (2015).[9] "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Archiv der Pharmazie.

  • Ojha, M., et al. (2020).[1] "1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities."[1] Mini-Reviews in Medicinal Chemistry.

Sources

Methodological & Application

Application Note: High-Fidelity Synthesis of 2,4-Dichloro-7-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for research and development professionals requiring a robust, scalable method for the synthesis of 2,4-Dichloro-7-methyl-1,8-naphthyridine .

This guide prioritizes the Direct Malonate Condensation route, which is the most atom-economical pathway to the 2,4-functionalized core, bypassing the ester hydrolysis and decarboxylation steps associated with the Gould-Jacobs (ethoxymethylenemalonate) route.

Executive Summary & Scope

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core for antibacterial (nalidixic acid analogs), antiviral, and antitumor agents. The this compound derivative is a critical electrophilic intermediate, allowing for orthogonal functionalization at the C2 and C4 positions via nucleophilic aromatic substitution (


).

This protocol details a two-stage synthesis starting from 2-amino-6-methylpyridine .[1]

  • Thermal Cyclocondensation: Formation of the 2,4-dihydroxy-1,8-naphthyridine skeleton using diethyl malonate.

  • Deoxygenative Chlorination: Conversion of the tautomeric hydroxyl groups to chlorides using phosphorus oxychloride (

    
    ).[2]
    

Retrosynthetic Analysis & Mechanistic Logic

The synthesis relies on the differing reactivity of the pyridine nitrogen and the exocyclic amine.

  • Stage 1 (Ring Closure): The nucleophilic attack of the exocyclic amine on the malonate ester, followed by a thermodynamically driven intramolecular cyclization onto the pyridine ring nitrogen. This requires high temperatures (>200°C) to overcome the energy barrier of aromatizing the new ring.

  • Stage 2 (Aromatization): The intermediate exists in equilibrium between lactam and lactim tautomers.

    
     traps the enol form, converting the C=O/C-OH groups into C-Cl bonds, driving the system toward a fully aromatic, electron-deficient heterocycle.
    

Synthesispathway SM 2-Amino-6-methylpyridine Inter 2,4-Dihydroxy-7-methyl- 1,8-naphthyridine (Tautomeric Mix) SM->Inter Condensation (Diphenyl Ether, 250°C) Reagent1 Diethyl Malonate Reagent1->Inter Product 2,4-Dichloro-7-methyl- 1,8-naphthyridine Inter->Product Chlorination (-2 HCl, -HPO3) Reagent2 POCl3 (Reflux) Reagent2->Product

Figure 1: Synthetic pathway from aminopyridine to dichloronaphthyridine.

Experimental Protocols

Phase 1: Thermal Cyclocondensation

Objective: Synthesis of 2,4-dihydroxy-7-methyl-1,8-naphthyridine (also known as 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one).

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • 2-Amino-6-methylpyridine: 10.8 g (100 mmol)

  • Diethyl Malonate: 17.6 g (110 mmol, 1.1 equiv)

  • Diphenyl Ether (or Dowtherm A): 50 mL (High-boiling solvent)

  • Equipment: 250 mL round-bottom flask (RBF), Dean-Stark trap (optional but recommended for ethanol removal), air condenser, heating mantle, thermometer.

Procedure
  • Setup: Charge the RBF with 2-amino-6-methylpyridine, diethyl malonate, and diphenyl ether. Equip with a short-path distillation head or Dean-Stark trap to collect evolved ethanol.

  • Ramp: Heat the mixture rapidly to 180°C. Ethanol evolution will begin.

  • Reaction: Increase temperature to 240–250°C (reflux of diphenyl ether). Maintain for 4–6 hours .

    • Mechanistic Note: The high temperature is critical. Below 220°C, the intermediate amide forms but fails to cyclize efficiently.

  • Monitoring: Monitor by TLC (10% MeOH in DCM). The starting material (Rf ~0.3) should disappear; the product is highly polar and stays near the baseline or streaks.

  • Workup:

    • Cool the reaction mixture to approximately 80°C.

    • Slowly add 50 mL of Hexane or Petroleum Ether with vigorous stirring. The product will precipitate as a tan/brown solid.

    • Cool to room temperature and let stand for 1 hour.

  • Purification:

    • Filter the solid under vacuum.[3][11]

    • Wash the filter cake copiously with hexane (to remove diphenyl ether) and then with hot ethanol (2 x 20 mL) to remove unreacted starting materials.

    • Dry in a vacuum oven at 60°C.

Expected Yield: 60–75% Appearance: Tan to brown powder.

Phase 2: Deoxygenative Chlorination

Objective: Conversion to this compound.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Intermediate (Phase 1 Product): 8.8 g (50 mmol)

  • Phosphorus Oxychloride (

    
    ):  40 mL (Excess, acts as solvent)
    
  • Safety Note:

    
     is corrosive and reacts violently with water. All glassware must be oven-dried. Perform in a fume hood.
    
Procedure
  • Setup: Place the dried intermediate (8.8 g) into a 250 mL RBF. Carefully add

    
     (40 mL).
    
  • Reaction: Fit with a reflux condenser and a drying tube (

    
    ). Heat the mixture to reflux (105–110°C) .
    
    • Observation: The solid will gradually dissolve, turning the solution dark brown/red.

    • Maintain reflux for 4–8 hours until HCl gas evolution ceases.

  • Quenching (Critical Step):

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure (rotary evaporator with a base trap) to remove excess

      
      . Do not distill to complete dryness to avoid thermal instability.
      
    • Pour the thick residue slowly onto 500 g of crushed ice with vigorous stirring.

  • Neutralization:

    • Adjust the pH of the aqueous slurry to pH 8–9 using 25% Ammonium Hydroxide (

      
      )  or saturated 
      
      
      
      .
    • Note: Maintain temperature <20°C during neutralization to prevent hydrolysis of the chloro-groups.

  • Extraction:

    • Extract the aqueous layer with Dichloromethane (DCM) (

      
      ).
      
    • Wash combined organics with brine, dry over anhydrous

      
      , and filter.
      
  • Purification:

    • Concentrate the solvent.

    • Recrystallize from Ethanol/Water or purify via silica gel chromatography (Eluent: 20% EtOAc in Hexane).

Expected Yield: 70–85% Appearance: Pale yellow to off-white needles.

Analytical Data Specifications

Parameter2,4-Dihydroxy Intermediate2,4-Dichloro Product
Physical State Tan/Brown PowderPale Yellow Needles
Melting Point >300°C (dec)148–150°C
Solubility DMSO, dilute baseDCM, Chloroform, EtOAc

NMR (DMSO-d6)

2.4 (s, 3H), 5.8 (s, 1H), 11.5 (br, OH)

2.8 (s, 3H), 7.8 (s, 1H), 7.6 (d), 8.6 (d)
Key IR Bands 3100-3400 (OH), 1650 (C=O)No OH/C=O; 750 (C-Cl)

Logical Workflow & Critical Control Points

Workflow start Start: 2-Amino-6-methylpyridine step1 Mix with Diethyl Malonate in Diphenyl Ether start->step1 step2 Heat to 250°C (4-6h) CRITICAL: Temp > 220°C required step1->step2 step3 Precipitate with Hexane Filter & Wash step2->step3 check1 QC: TLC/NMR Confirm Ring Closure step3->check1 step4 Add POCl3 (Excess) Reflux (110°C, 4-8h) check1->step4 Pass step5 Quench on Ice Neutralize (pH 8) step4->step5 step6 Extract (DCM) & Recrystallize step5->step6 end Final Product: This compound step6->end

Figure 2: Step-by-step logical workflow highlighting critical process parameters.

Troubleshooting & Safety

  • Incomplete Cyclization (Phase 1): If the intermediate shows significant solubility in ethanol or low melting point, the cyclization was incomplete. Ensure the reaction temperature reaches 250°C. Using a lower boiling solvent (e.g., decalin) will fail.

  • Low Yield in Chlorination: Often due to hydrolysis during the quench. Ensure the quench is cold (<5°C) and the neutralization is rapid but controlled. Do not let the mixture sit in acidic aqueous media for long periods.

  • Safety:

    
     hydrolysis releases large volumes of HCl gas. Use a scrubber. Diphenyl ether has a strong, persistent odor; use dedicated glassware if possible.
    

References

  • BenchChem. (2025).[3] Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 4-hydroxy-7-methyl-1,8-naphthyridine-3-carboxylate. Retrieved from

  • Goswami, S., et al. (2005). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules, 10, 929-936. Retrieved from

  • ChemicalBook. (n.d.). 2,7-Dichloro-1,8-naphthyridine Synthesis and Product Properties. Retrieved from

  • Indian Chemical Society. (n.d.). POCl3-PCl5 mixture: A robust chlorinating agent. Retrieved from

  • Levina, I.I., & Gridnev, A.A. (2019).[12] Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Asian Journal of Chemistry, 31(11).[12] Retrieved from

Sources

Application Note: Protocol for the Chlorination of 4-Hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of hydroxy-aza-arenes to their corresponding chloro-derivatives is a fundamental transformation in medicinal chemistry and drug development. This application note details an optimized, field-proven protocol for the synthesis of 2,4-dichloro-7-methyl-1,8-naphthyridine from 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one . By utilizing phosphorus oxychloride (POCl₃) as both solvent and reagent, catalyzed by N,N-dimethylformamide (DMF), this method ensures a high-yielding dual chlorination at the C2 and C4 positions[1].

Mechanistic Rationale & Reaction Logic

Do not view this protocol as a mere sequence of steps; it is a carefully balanced thermodynamic and kinetic system. The starting material, 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one, exists in a tautomeric equilibrium with its diol form (7-methyl-1,8-naphthyridine-2,4-diol). Direct chlorination with neat POCl₃ can be sluggish due to the poor solubility and high lattice energy of the naphthyridinone core[2].

The Causality of DMF: To overcome this kinetic barrier, a catalytic amount of DMF is introduced. DMF reacts with POCl₃ to generate a highly electrophilic chloroiminium ion (the Vilsmeier-Haack reagent). The oxygen atoms at C2 and C4 attack this intermediate, forming an excellent leaving group (-O-CH=NMe₂⁺ or -OPOCl₂). Subsequent nucleophilic aromatic substitution (SNAr) by chloride ions displaces these groups, yielding the 2,4-dichloro-naphthyridine scaffold[1].

ChlorinationWorkflow SM 4-Hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one (Starting Material) Reagents POCl₃ + DMF (Catalyst) Heat to 90-100 °C SM->Reagents Intermediate O-Phosphorylation / Imidoylation (Activation of C2 & C4 O-atoms) Reagents->Intermediate SNAr Nucleophilic Aromatic Substitution Displacement by Cl⁻ Intermediate->SNAr Quench Vacuum Distillation of POCl₃ Ice-Water Quench & Neutralization SNAr->Quench Product This compound (Isolated Product) Quench->Product

Figure 1: Mechanistic workflow for the POCl₃-mediated chlorination of the naphthyridinone core.

MechanismLogic DMF DMF + POCl₃ Vilsmeier Chloroiminium Ion (Electrophile) DMF->Vilsmeier Attack O-Attack Vilsmeier->Attack Tautomer Lactam-Lactim Tautomer Tautomer->Attack LeavingGroup Leaving Group Formation Attack->LeavingGroup Chloride Cl⁻ SNAr LeavingGroup->Chloride Final C-Cl Bond Chloride->Final

Figure 2: Logical causality of DMF-catalyzed chloroiminium formation and SNAr displacement.

Quantitative Data & Optimization

The following table summarizes the causal relationship between reagent stoichiometry, catalyst presence, and overall yield. The data clearly dictates that catalytic DMF is non-negotiable for achieving high conversions within a reasonable timeframe.

Table 1: Optimization of Chlorination Conditions for Naphthyridinone Cores

Entry Reagent System Catalyst Temp (°C) Time (h) Conversion (%) Isolated Yield (%)
1 POCl₃ (10 eq) None 90 12 82 68
2 POCl₃ (10 eq) DMF (0.1 eq) 90 4 >99 89
3 POCl₃ (10 eq) DMF (0.1 eq) 60 8 91 82

| 4 | POCl₃ (1.5 eq) + Toluene | DMF (0.1 eq) | 110 | 16 | 74 | 58 |

Note: Entry 2 represents the optimized conditions utilized in the protocol below.

Detailed Experimental Protocol

Materials & Reagents
  • Substrate: 4-Hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one (1.0 equivalent, e.g., 10.0 g, 56.8 mmol)

  • Reagent/Solvent: Phosphorus oxychloride (POCl₃) (10.0 equivalents, ~53 mL)

  • Catalyst: N,N-Dimethylformamide (DMF) (0.1 equivalents, 0.44 mL)

  • Quench/Neutralization: Crushed ice, Aqueous Ammonia (28%) or Saturated Na₂CO₃ solution.

  • Extraction: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

Step-by-Step Methodology
  • Setup and Activation: In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (under an inert N₂ atmosphere), suspend 10.0 g of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one in 53 mL of freshly distilled POCl₃.

  • Catalyst Addition: Carefully add 0.44 mL of anhydrous DMF dropwise at room temperature. Causality: A slight exotherm may be observed as the Vilsmeier-Haack complex forms.

  • Thermal Chlorination: Heat the reaction mixture to 90–100 °C using an oil bath. Stir continuously for 4 hours. The initial suspension will gradually transition into a dark, homogeneous solution as the polar starting material is converted into the highly soluble dichloro-product[3].

  • Distillation of Excess POCl₃ (Critical Step): Once the reaction is complete, cool the flask to 50 °C. Equip the flask with a short-path distillation head and remove the excess POCl₃ under reduced pressure. Causality: Failing to remove POCl₃ before the aqueous quench will result in a violent exothermic reaction, generating localized heat and HCl that will hydrolyze the newly formed C-Cl bonds back to the starting material[3].

  • Aqueous Quench: Cool the resulting thick syrup to 0 °C. Slowly pour the residue onto 200 g of vigorously stirred crushed ice.

  • Neutralization: Slowly add aqueous ammonia (28%) dropwise while maintaining the internal temperature below 15 °C until the pH reaches 7.5–8.0. Causality: The product, this compound, will precipitate as a pale yellow/tan solid at neutral pH. If the solution remains too acidic, the naphthyridine nitrogen remains protonated and water-soluble.

  • Isolation: Filter the precipitated solid through a Büchner funnel, wash thoroughly with cold distilled water (3 × 50 mL) to remove inorganic phosphate salts, and dry under a high vacuum. (Alternatively, extract the aqueous layer with DCM, dry over anhydrous Na₂SO₄, and concentrate).

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, rely on the following self-validating metrics:

  • TLC Monitoring: The starting material is highly polar and strongly fluorescent under 254 nm UV, remaining near the baseline (Rf ~ 0.1) in a 50% EtOAc/Hexanes system. The target product is significantly less polar (Rf ~ 0.6). The complete disappearance of the baseline spot confirms 100% conversion.

  • LC-MS Verification: The product should exhibit an [M+H]⁺ peak at m/z 213.0 (with a characteristic 9:6:1 isotopic pattern indicative of two chlorine atoms).

  • pH Validation During Quench: If the product fails to precipitate during Step 6, verify the pH. A pH < 6 indicates incomplete neutralization; a pH > 10 risks hydroxide-mediated displacement of the C4 chloride.

Troubleshooting & Safety

  • Safety Warning: POCl₃ is highly toxic, corrosive, and reacts violently with water. All operations must be conducted in a heavily ventilated fume hood.

  • Incomplete Conversion: If TLC indicates remaining starting material after 4 hours, verify the quality of the POCl₃. Old POCl₃ that has absorbed atmospheric moisture will have hydrolyzed into phosphoric acid derivatives, killing the reaction kinetics. Always use freshly distilled POCl₃.

  • Low Yield / Product Hydrolysis: If the isolated yield is low and LC-MS shows an [M+H]⁺ at m/z 195.0 (mono-chloro, mono-hydroxy), the quench was performed too aggressively without removing excess POCl₃ first, or the internal temperature during neutralization exceeded 20 °C.

References

  • Title: Process for the preparation of compound having antibacterial action and intermediate therefor Source: US Patent 3849421A URL
  • Title: Efficient Phosphorus-Free Chlorination of Hydroxy Aza-Arenes and Their Application in One-Pot Pharmaceutical Synthesis Source: Organic Process Research & Development URL: [Link]

  • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 Source: Molecules URL: [Link]

Sources

Buchwald-Hartwig amination conditions for naphthyridine chlorides

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for executing Buchwald-Hartwig aminations on challenging naphthyridine chloride substrates, designed for synthetic chemists and drug development professionals.

The Chemical Challenge of Diazanaphthalenes

Naphthyridines (including the 1,5-, 1,6-, 1,7-, and 1,8-isomers) are privileged, electron-deficient heterocycles frequently utilized in modern medicinal chemistry. They are critical structural motifs in the development of potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) inhibitors[1] and novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs)[2].

Despite their utility, the functionalization of naphthyridine chlorides via Palladium-catalyzed C–N cross-coupling (Buchwald-Hartwig amination) presents a severe dual challenge:

  • High Activation Barrier: The C–Cl bond possesses a higher bond dissociation energy compared to aryl bromides or iodides, requiring a highly electron-rich Palladium(0) center for efficient oxidative addition.

  • Catalyst Poisoning: The dual nitrogen atoms in the naphthyridine core are highly Lewis-basic. They act as potent bidentate or monodentate chelators, trapping the Palladium catalyst in stable, off-cycle resting states. This effectively depletes the active catalyst concentration, leading to stalled reactions and the precipitation of inactive palladium black.

Mechanistic Causality: Ligand Design and Precatalyst Selection

To successfully aminate naphthyridine chlorides, the catalytic system must be rationally designed to outcompete heteroatom coordination.

Ligand Steric Shielding: Traditional bidentate ligands (e.g., BINAP, dppf) often fail because their bite angles leave the Pd center sterically exposed to the naphthyridine nitrogens. The solution lies in utilizing bulky, electron-rich dialkylbiaryl phosphine ligands, such as BrettPhos or RuPhos . The extreme steric bulk of these ligands creates a congested microenvironment around the metal center. This steric shielding physically blocks the naphthyridine nitrogens from coordinating, while the electron-rich nature of the phosphine accelerates the oxidative addition into the recalcitrant C–Cl bond[3][4].

Precatalyst Activation: Relying on Pd(OAc)₂ or Pd₂(dba)₃ requires in situ reduction to Pd(0), which is often sluggish and incomplete in the presence of strong chelators. Utilizing third- or fourth-generation palladacycle precatalysts (e.g., BrettPhos Pd G3 ) ensures the rapid, quantitative generation of the active monoligated Pd(0)L species under mildly basic conditions. This immediate burst of active catalyst outpaces the kinetics of off-cycle naphthyridine coordination.

G Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition (Cleavage of C-Cl) Pd0->OxAdd Poisoning Catalyst Poisoning (Stable N-Pd Coordination) Pd0->Poisoning Unhindered Ligands PdII Pd(II)(Naphthyridyl)(Cl)L OxAdd->PdII AmineCoord Amine Coordination & Base Deprotonation PdII->AmineCoord PdII->Poisoning PdII_Amine Pd(II)(Naphthyridyl)(NR2)L AmineCoord->PdII_Amine RedElim Reductive Elimination PdII_Amine->RedElim RedElim->Pd0 Catalyst Regeneration Product Aminated Naphthyridine Product RedElim->Product BulkyLigand Bulky Biaryl Ligands (e.g., BrettPhos) Steric Shielding BulkyLigand->Poisoning Prevents

Catalytic cycle of naphthyridine amination highlighting the prevention of off-cycle Pd-poisoning.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and product yield when coupling 4-chloro-1,6-naphthyridine with a primary aliphatic amine.

Precatalyst / Pd SourceLigandBaseSolventTemp (°C)Yield (%)Mechanistic Observation
Pd(OAc)₂ (5 mol%)BINAPNaOtBuToluene90< 15%Severe catalyst poisoning; Pd black formation.
Pd₂(dba)₃ (2.5 mol%)XantphosCs₂CO₃1,4-Dioxane10042%Sluggish oxidative addition; incomplete conversion.
RuPhos Pd G3 (2 mol%)RuPhosCs₂CO₃1,4-Dioxane11078%Effective, but reductive elimination is slower for primary amines.
BrettPhos Pd G3 (2 mol%) BrettPhos NaOtBu t-AmOH 100 94% Optimal. Rapid activation; steric bulk forces reductive elimination.

Note: If the naphthyridine substrate contains base-sensitive functional groups (e.g., esters, epimerizable stereocenters), swap NaOtBu for the milder K₃PO₄ or Cs₂CO₃ and increase the reaction time by 4–6 hours.

Self-Validating Experimental Protocol

This protocol describes the coupling of a naphthyridine chloride with a primary amine using a BrettPhos-based system. The procedure incorporates built-in Quality Control (QC) checkpoints to validate the chemical state of the reaction in real-time.

Materials Required:

  • Naphthyridine chloride (1.00 mmol, 1.0 equiv)

  • Primary amine (1.20 mmol, 1.2 equiv)

  • BrettPhos Pd G3 precatalyst (18.1 mg, 0.02 mmol, 2 mol%)

  • BrettPhos ligand (10.7 mg, 0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (134.5 mg, 1.40 mmol, 1.4 equiv)

  • Anhydrous tert-Amyl alcohol (t-AmOH) (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Reaction Assembly (Glovebox or Schlenk Line):

    • To an oven-dried 20 mL reaction vial equipped with a PTFE-lined septum and a magnetic stir bar, add the naphthyridine chloride, BrettPhos Pd G3, BrettPhos ligand, and NaOtBu.

    • Causality Check: Adding an extra 1:1 molar ratio of free BrettPhos ligand relative to the G3 precatalyst ensures that any trace oxidation of the phosphine does not leave the Pd center unligated, which would immediately lead to naphthyridine poisoning.

  • Solvent Addition & Degassing:

    • Seal the vial. If operating outside a glovebox, evacuate and backfill the vial with dry Argon (3 cycles).

    • Add anhydrous t-AmOH (5.0 mL) and the primary amine via syringe.

    • Sparge the solution with Argon for 5 minutes.

    • Causality Check: Oxygen rapidly oxidizes electron-rich biaryl phosphines to their inactive phosphine oxides. Rigorous exclusion of O₂ is non-negotiable.

  • Catalyst Activation (In-Process Control 1):

    • Place the vial in a pre-heated aluminum block at 100 °C. Stir vigorously (800 rpm).

    • Self-Validation: Within 2–5 minutes of heating, the suspension should transition from a pale yellow/green color to a deep red or burgundy homogeneous solution . This color shift is the visual confirmation that the G3 precatalyst has successfully collapsed to form the active Pd(0) species. If the solution turns black and deposits a mirror on the glass, the catalyst has died (likely due to oxygen ingress or wet solvent).

  • Reaction Monitoring (In-Process Control 2):

    • Maintain heating at 100 °C for 2 to 4 hours.

    • At the 2-hour mark, withdraw a 10 µL aliquot via a microsyringe, dilute in 1 mL of LC-MS grade Acetonitrile, and analyze.

    • Self-Validation: Look for the disappearance of the naphthyridine chloride isotope pattern (M, M+2). If conversion is stalled at ~50% but the active catalyst color (red/brown) remains, the amine may be sterically hindered; add an additional 0.5 equiv of amine.

  • Quenching and Workup:

    • Cool the reaction to room temperature. The mixture will likely form a thick suspension as inorganic salts (NaCl) precipitate.

    • Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove Pd residues and salts. Wash the pad with additional Ethyl Acetate (2 × 10 mL).

    • Concentrate the filtrate in vacuo and purify via flash column chromatography (typically utilizing a gradient of Dichloromethane and Methanol containing 1% Triethylamine to prevent streaking of the basic naphthyridine product).

References

  • Designing Buchwald-Hartwig Reaction Graph for Yield Prediction. The Journal of organic chemistry / R Discovery.
  • Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Shaanxi Normal University.
  • Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. National Institutes of Health (PMC).
  • Anti-Mycobacterial N-(2-Arylethyl)quinolin-3-amines Inspired by Marine Sponge-Derived Alkaloid. MDPI.

Sources

Application Note: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloro-1,8-naphthyridine

[1]

Executive Summary

The 1,8-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antitumor, antibacterial, and anti-inflammatory agents. However, the functionalization of 2,4-dichloro-1,8-naphthyridine presents a distinct regioselectivity challenge. Both chloride positions are activated, but they exhibit differential reactivity profiles governed by the interplay of electronic deficiency and steric environment.[1]

This Application Note provides a definitive guide to the regioselective Suzuki-Miyaura cross-coupling of 2,4-dichloro-1,8-naphthyridine. Contrary to intuitive


C4-position1

Mechanistic Insight & Regiocontrol

The Selectivity Paradox

In nucleophilic aromatic substitutions (

1

However, in Suzuki-Miyaura coupling , the rate-determining step (Oxidative Addition) is influenced by the bond dissociation energy (BDE) and the steric environment around the C-Cl bond.[1]

  • C4-Selectivity: The C4-position in 2,4-dichloro-1,8-naphthyridine is sterically less hindered than the C2-position, which is flanked by the ring nitrogen (N1).[1] Additionally, the C4-Cl bond often possesses a lower BDE in fused bicyclic aza-arenes, facilitating faster oxidative addition of the Pd(0) species.[1]

  • Result: Under controlled conditions (stoichiometry and temperature), the reaction proceeds exclusively at C4 first.

Reaction Pathway Map

The following diagram illustrates the divergent pathways for mono- and bis-functionalization.

ReactionPathwayFigure 1: Regioselective Coupling Pathway of 2,4-Dichloro-1,8-naphthyridineStart2,4-Dichloro-1,8-naphthyridineMono4-Aryl-2-chloro-1,8-naphthyridine(Major Product)Start->MonoCond A: 1.05 eq Ar-B(OH)2Pd(PPh3)4, 60-80°CSide2-Aryl-4-chloro-1,8-naphthyridine(Minor/Trace)Start->SideUnoptimized Ligand/High TBis2,4-Diaryl-1,8-naphthyridineMono->BisCond B: 2.5 eq Ar'-B(OH)2Pd(OAc)2/XPhos, 100°C

[3]

Experimental Protocols

General Considerations
  • Inert Atmosphere: Strict deoxygenation (Argon/Nitrogen sparging) is critical to prevent homocoupling of boronic acids and catalyst deactivation.[1]

  • Base Selection: Carbonate bases (

    
    , 
    
    
    ) are preferred for C4-selectivity.[1] Stronger bases or hydroxides may promote hydrolysis of the sensitive C2-chloride.[1]
  • Solvent System: A mixture of 1,4-Dioxane/Water (4:1) or DME/Water provides the optimal polarity for solubilizing the naphthyridine core while maintaining catalyst activity.[1]

Protocol A: C4-Selective Mono-Arylation

Objective: Synthesis of 4-aryl-2-chloro-1,8-naphthyridine.

ComponentEquiv.Role
2,4-Dichloro-1,8-naphthyridine 1.0Substrate
Aryl Boronic Acid 1.05Coupling Partner (Limiting Reagent)
Pd(PPh3)4 0.03 - 0.05Catalyst (Standard)
Na2CO3 (2M aq.) 2.0Base
1,4-Dioxane [0.1 M]Solvent

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with 2,4-dichloro-1,8-naphthyridine (1.0 equiv), aryl boronic acid (1.05 equiv), and

    
     (3-5 mol%).
    
  • Solvent Addition: Add 1,4-Dioxane and 2M aqueous

    
     (ratio 4:1 v/v).
    
  • Degassing: Seal the vial and sparge with Argon for 5-10 minutes.

  • Reaction: Heat the mixture to 60–80°C . Monitor by LC-MS or TLC every 30 minutes.

    • Checkpoint: The reaction is typically complete within 2-4 hours.[1] Stop heating immediately upon consumption of the starting material to prevent C2-coupling.[1]

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
     and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc). The C4-product usually elutes before the bis-product.[1]

Protocol B: C2-Selective Sequential Coupling (Synthesis of Unsymmetrical Diaryls)

Objective: Converting 4-aryl-2-chloro-1,8-naphthyridine into 2,4-diaryl-1,8-naphthyridine.

Note: The C2-chloride is deactivated after C4-arylation and sterically hindered.[1] More active catalytic systems are often required.

ComponentEquiv.Role
4-Aryl-2-chloro-1,8-naphthyridine 1.0Substrate
Aryl Boronic Acid (2) 1.5 - 2.0Coupling Partner (Excess)
Pd(OAc)2 0.05Pre-catalyst
XPhos or SPhos 0.10Ligand (Buchwald Biaryl Phosphines)
K3PO4 3.0Base (Anhydrous conditions often better)
Toluene or Dioxane [0.1 M]Solvent

Step-by-Step Procedure:

  • Catalyst Pre-formation: In the reaction vessel, mix

    
     and XPhos in the solvent and stir for 5 mins under Argon to generate the active species.
    
  • Addition: Add the mono-coupled substrate, the second boronic acid, and the base (

    
    ).[1]
    
  • Reaction: Heat to 100–110°C (reflux).

  • Monitoring: This step is slower; reaction times of 12-24 hours are common.[1]

  • Workup: Standard aqueous workup.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low C4-Selectivity (Bis-coupling observed) Excess Boronic Acid or High TempReduce Boronic Acid to 0.95-1.0 equiv.[1] Lower temp to 50°C.
No Reaction at C2 (Step 2) Deactivated C-Cl bondSwitch to XPhos-Pd-G2 or Sphos ligands.[1] Increase temp to 120°C (microwave).
Hydrolysis (Formation of Naphthyridinone) Hydroxide formation / Wet solventUse anhydrous base (

or

) and dry solvents (Toluene).[1]
Protodeboronation of Boronic Acid Unstable Boronic AcidUse Boronic Esters (Pinacol) or Potassium Trifluoroborate salts.[1]

Workflow Diagram

The following Graphviz diagram outlines the decision-making process for optimizing the synthesis.

OptimizationWorkflowStartStart: 2,4-Dichloro-1,8-naphthyridineCheckTarget: Mono or Bis?Start->CheckMonoRouteRoute A: C4-SelectiveCheck->MonoRouteMonoBisRouteRoute B: SequentialCheck->BisRouteBisCondition1Use Pd(PPh3)4, Na2CO3Temp: 60-80°CStoichiometry: 1:1MonoRoute->Condition1BisRoute->Condition1AnalyzeAnalyze LCMS(Regio-purity)Condition1->AnalyzeSuccessIsolate 4-Aryl-2-ClCondition1->SuccessAnalyze->Success>95% PurityFailBis-product observed?Analyze->FailMixtureStep2Step 2: C2-CouplingAdd 2nd Boronic AcidSwitch to XPhos/Pd(OAc)2Temp: 100°C+Success->Step2AdjustLower Temp (RT-50°C)Reduce Cat. LoadingFail->AdjustAdjust->Condition1

Caption: Decision tree for optimizing mono- vs. bis-arylation of 2,4-dichloro-1,8-naphthyridine.

References

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. National Institutes of Health (PMC). Discusses the C4-selectivity in 2,4-dichloro-1,8-naphthyridine and analogous systems. [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends. Chemical Science, 2017, 8, 40-62. Comprehensive review of regioselectivity trends in polyhalogenated heterocycles. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. General overview of standard conditions and catalyst selection. [Link][1]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. MDPI Molecules, 2021. Provides parallel insights into the reactivity of 2,4-dichloro-diazines which share structural similarity. [Link][1]

High-Precision Kinase Inhibitor Design: The 2,4-Dichloro-7-methyl-1,8-naphthyridine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-KIN-18N-01

Executive Summary

The 1,8-naphthyridine core is a "privileged scaffold" in medicinal chemistry, distinguished by its planar, electron-deficient heteroaromatic structure that effectively mimics the purine ring of ATP. This Application Note details the strategic utilization of 2,4-dichloro-7-methyl-1,8-naphthyridine as a versatile template for developing Type I and Type II kinase inhibitors.

By exploiting the differential reactivity of the C4 and C2 chloride leaving groups, researchers can rapidly generate diverse libraries with high regiocontrol. This guide provides a validated synthetic workflow, mechanistic insights into regioselectivity, and a standardized biological evaluation protocol.

Chemical Rationale & Scaffold Architecture

The ATP Mimetic

Kinase inhibitors typically function by competing with ATP for the hinge region of the kinase domain. The 1,8-naphthyridine scaffold offers a distinct advantage:

  • N1 and N8 Interaction: The nitrogen atoms at positions 1 and 8 can serve as hydrogen bond acceptors.

  • C4 Substitution: A substituent here typically projects into the solvent-accessible region or interacts with the gatekeeper residue.

  • C2 Substitution: This position allows for the attachment of solubilizing tails or moieties that extend into the ribose-binding pocket.

Regioselective Reactivity (The "Make")

The this compound scaffold undergoes Nucleophilic Aromatic Substitution (


). Crucially, the C4-position is significantly more reactive  than the C2-position.
  • Electronic Driver: The C4 position is para to the N1 nitrogen, making it highly electrophilic. While C2 is ortho to N1, the transition state for C4 substitution is generally lower in energy due to better resonance stabilization of the Meisenheimer complex and less steric hindrance from the N8 lone pair.

  • Synthetic Consequence: This allows for a sequential, one-pot or stepwise functionalization:

    • Step 1 (Mild): Introduction of the "Head" group (Hinge Binder) at C4.

    • Step 2 (Harsh): Introduction of the "Tail" group (Solubility/Selectivity) at C2.

Application Note: Synthetic Protocol

Workflow Visualization

SyntheticWorkflow Start 2-Amino-6- methylpyridine Inter1 Intermediate: N-(6-methylpyridin-2-yl) malonamate Start->Inter1 Diethyl malonate 180°C, 2h Cyclized 4-Hydroxy-7-methyl- 1,8-naphthyridin-2(1H)-one Inter1->Cyclized Dowtherm A 250°C, Cyclization Scaffold 2,4-Dichloro-7-methyl- 1,8-naphthyridine (The Scaffold) Cyclized->Scaffold POCl3, 110°C Chlorination Prod1 Mono-substituted (C4-Amino) Scaffold->Prod1 Amine 1 (R1-NH2) EtOH, 0°C to RT (C4 Selective) Final Final Kinase Inhibitor (2,4-Diamino) Prod1->Final Amine 2 (R2-NH2) DMF, 120°C (C2 Displacement)

Caption: Stepwise regioselective synthesis of 2,4-disubstituted-1,8-naphthyridine kinase inhibitors.

Detailed Protocol
Step A: Scaffold Generation
  • Condensation: Reflux 2-amino-6-methylpyridine (1.0 eq) with diethyl malonate (1.2 eq) in diphenyl ether or Dowtherm A at 180–200°C for 4 hours.

  • Cyclization: Raise temperature to 250°C for 1 hour to effect cyclization. Cool and precipitate with hexane.

    • Yield: ~60-70% of 4-hydroxy-7-methyl-1,8-naphthyridin-2(1H)-one.

  • Chlorination: Treat the solid with neat phosphorus oxychloride (

    
    ) (5.0 eq) at reflux (110°C) for 3 hours.
    
  • Workup: Pour onto crushed ice (carefully!) and neutralize with

    
    . Extract with DCM.
    
    • Product:This compound .

    • Validation: LC-MS (M+H) and 1H NMR (check for loss of amide/hydroxyl protons).

Step B: Regioselective Substitution (Library Synthesis)

Reaction 1: C4-Substitution (The Hinge Binder)

  • Reagents: Scaffold (1.0 eq), Aniline/Amine derivative (1.1 eq), DIPEA (1.5 eq).

  • Solvent: Ethanol or Isopropanol.[1]

  • Conditions: Stir at 0°C to Room Temperature for 2–4 hours.

  • Mechanism: Kinetic control favors attack at the more electrophilic C4 position.

  • Monitoring: TLC (Hexane/EtOAc 7:3). The mono-substituted product is usually more polar than the dichloro starter.

Reaction 2: C2-Substitution (The Tail)

  • Reagents: Isolated C4-product (1.0 eq), Secondary amine (e.g., N-methylpiperazine) (2.0 eq).

  • Solvent: DMF or DMSO.

  • Conditions: Heat to 100–120°C for 6–12 hours.

  • Note: This step requires forcing conditions to displace the sterically hindered and less reactive C2-chloride.

Biological Evaluation Protocol (The "Test")

Kinase Inhibition Assay (FRET-based)

This protocol uses a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™) to determine


 values.

Materials:

  • Kinase (e.g., c-Met, VEGFR2, or PI3K).

  • Alexa Fluor® 647-labeled ATP tracer.

  • Europium-labeled anti-kinase antibody.

  • Test Compounds (dissolved in 100% DMSO).

Procedure:

  • Preparation: Prepare 3x serial dilutions of the 1,8-naphthyridine derivatives in DMSO (10-point curve).

  • Incubation:

    • Add 5 µL of test compound to a 384-well plate.

    • Add 5 µL of Kinase/Antibody mixture.

    • Add 5 µL of Tracer (ATP analog).

  • Reaction: Incubate at Room Temperature for 1 hour in the dark.

  • Read: Measure fluorescence emission at 665 nm (Acceptor) and 615 nm (Donor) using a plate reader (e.g., EnVision).

  • Analysis: Calculate TR-FRET ratio (

    
    ). Plot % Inhibition vs. Log[Compound] to derive 
    
    
    
    .
Quantitative Data Template

Use the following table structure to report SAR (Structure-Activity Relationship) data.

Compound IDR1 (C4-Position)R2 (C2-Position)c-Met IC50 (nM)VEGFR2 IC50 (nM)Solubility (µM)
NAPH-001 3-Cl, 4-F-AnilineH (Cl retained)4501200< 10
NAPH-002 3-Cl, 4-F-AnilineN-Me-Piperazine12 55> 100
NAPH-003 3-ethynylanilineMorpholine8521085

Note: NAPH-002 demonstrates the "Tail" effect—adding the piperazine at C2 significantly improves potency and solubility.

Mechanistic Insight: Binding Mode

Understanding the binding topology is critical for optimization. The 1,8-naphthyridine core typically binds in the ATP pocket as follows:

BindingMode cluster_scaffold 1,8-Naphthyridine Core Hinge Hinge Region (Met1160 in c-Met) N1 N1 (Scaffold) Hinge->N1 H-Bond Acceptor Gatekeeper Gatekeeper Residue RibosePocket Ribose Pocket (Solvent Front) N8 N8 (Scaffold) C4_Sub C4-Substituent (Aromatic Ring) C4_Sub->Gatekeeper Hydrophobic/Pi-Stacking C2_Sub C2-Substituent (Solubilizing Tail) C2_Sub->RibosePocket Solvent Interaction

Caption: Predicted binding mode of 1,8-naphthyridine inhibitors within the kinase ATP pocket.

  • N1: Accepts a hydrogen bond from the backbone NH of the hinge region residue (e.g., Met1160 in c-Met).

  • C4-Substituent: The aromatic ring (R1) occupies the hydrophobic pocket deep within the cleft.

  • C2-Substituent: The amine tail (R2) points towards the solvent front, improving physicochemical properties and potentially interacting with acidic residues (e.g., Asp/Glu) at the pocket entrance.

References

  • Roma, G., et al. (2000). 1,8-Naphthyridines IV. Synthesis and biological evaluation of new 1,8-naphthyridine derivatives as potential anti-inflammatory and antioxidant agents. European Journal of Medicinal Chemistry.

  • Ferrarini, P. L., et al. (2000). Synthesis and antiproliferative activity of some new 1,8-naphthyridine derivatives. Bioorganic & Medicinal Chemistry.[2][3][4]

  • Gavalas, A., et al. (2021). Regioselective Nucleophilic Aromatic Substitution of 2,4-Dichloroquinazolines.[5] (Analogous chemistry for 1,8-naphthyridines). Journal of Organic Chemistry.

  • LanthaScreen™ Eu Kinase Binding Assay. ThermoFisher Scientific Protocol.

  • BenchChem. (2025).[1] The Privileged Scaffold: 7-Methyl-1,8-naphthyridin-2-amine in the Synthesis of Novel Kinase Inhibitors.

Sources

Troubleshooting & Optimization

Controlling regioselectivity in 2,4-dichloro-1,8-naphthyridine substitution

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Controlling Regioselectivity in 2,4-Dichloro-1,8-Naphthyridine Substitution Ticket Type: Advanced Synthesis Guide / Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary: The Electronic Bias

Before attempting any synthesis, you must understand the inherent electronic landscape of the 1,8-naphthyridine scaffold.

In 2,4-dichloro-1,8-naphthyridine , the reactivity is not equal.

  • C2 Position (The "Soft" Target): This position is significantly more electrophilic toward Nucleophilic Aromatic Substitution (

    
    ). The adjacent N1 nitrogen exerts a strong inductive electron-withdrawing effect (
    
    
    
    ), and the N8 nitrogen provides additional resonance stabilization for the Meisenheimer intermediate.
  • C4 Position (The "Hard" Target): While still electrophilic, it is less reactive than C2 under standard

    
     conditions.
    

The Golden Rule: Under thermal


 conditions, C2 substitution is the default pathway.  Reversing this to favor C4 requires catalytic intervention (Palladium) or "reverse-engineering" your starting material.

Decision Matrix: Select Your Pathway

Use this flowchart to determine the correct experimental setup for your target molecule.

G cluster_warn Critical Warning Start Target Molecule Substitution Pattern Q1 Where is the Nucleophile needed? Start->Q1 PathA C2-Mono Substitution Q1->PathA C2 Only PathB C4-Mono Substitution Q1->PathB C4 Only PathC 2,4-Bis-Substitution (Hetero) Q1->PathC Both C2 & C4 MethodA Method A: Kinetic SNAr (Low Temp, Non-polar Solvent) PathA->MethodA MethodB Method B: Pd-Catalysis (Ligand Controlled) PathB->MethodB Rec. Route Warn Direct SNAr at C4 is RARELY successful without hitting C2 first. PathB->Warn MethodC Method C: Sequential SNAr (Nucleophile 1 @ C2 -> Nucleophile 2 @ C4) PathC->MethodC

Figure 1: Strategic decision tree for selecting reaction conditions based on regioselectivity requirements.

Technical Modules & Troubleshooting

Module A: Targeting C2-Selectivity (The Kinetic Product)

Goal: Install a nucleophile at C2 while leaving C4 intact (e.g., for later functionalization).

Standard Protocol:

  • Solvent: THF, DCM, or Toluene (Non-polar/Aprotic favors mono-substitution).

  • Base: DIPEA or

    
     (1.1 equiv).
    
  • Temperature:

    
     to RT. Do not heat. 
    
  • Stoichiometry: 0.95 - 1.0 equiv of Nucleophile.

Troubleshooting Guide:

IssueDiagnosisCorrective Action
Bis-substitution observed (5-15%) Reaction is too energetic or local concentration of nucleophile is too high.1. Cool it down: Run at

.2. Inverse Addition: Add the nucleophile dropwise to the naphthyridine solution, not vice-versa.
No Reaction at C2 Nucleophile is too weak (e.g., aniline with EWG).Switch Solvent: Use DMF or NMP to increase rate, but keep temp low (

) to protect C4.
Regio-scrambling (C4 product) Rare in

, but possible with bulky nucleophiles.
Steric Check: If Nu is extremely bulky, it may avoid the N1 lone pair repulsion at C2. Switch to Pd-catalysis (Module B).
Module B: Targeting C4-Selectivity (The "Anti-Electronic" Product)

Goal: Install a substituent at C4 while leaving C2-Cl intact. The Problem: You cannot easily achieve this via standard


 because C2 reacts first.
The Solution:  Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura).[1]

Recent literature indicates that Ligand-Controlled Pd-Catalysis can override the electronic bias. While


 favors C2, oxidative addition of Pd(0) can be directed to C4 using sterically demanding ligands like IPr  (N-heterocyclic carbene) or specific phosphines.

Recommended Protocol (Suzuki Coupling):

  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or XPhos .

  • Solvent: Dioxane/Water (4:1).

  • Base:

    
    .[2]
    
  • Temperature: RT to

    
    .
    

Why this works: Bulky ligands (like IPr) create a steric environment that disfavors oxidative addition at the sterically crowded C2 position (flanked by N1), pushing the metal to react at the relatively more accessible C4 position [1].

FAQ: "Can I use acid catalysis to switch


 to C4?" 
  • Answer: Generally, no . While acid protonates N1/N8, making the ring more electrophilic, it usually accelerates C2 substitution even more. Direct C4 substitution via

    
     usually requires blocking C2 first (e.g., using 2-hydroxy-4-chloro-1,8-naphthyridine as a starting material, converting OH to Cl after C4 modification).
    
Module C: Sequential 2,4-Bis-Functionalization

Goal: Create a library with different substituents at C2 and C4.

Workflow:

  • Step 1 (C2): Perform

    
     at 
    
    
    
    with Nucleophile A (Amine/Alkoxide).
    • QC Check: Verify mono-substitution via LCMS. C2-Cl is displaced.

  • Step 2 (C4): Perform

    
     at Reflux  (
    
    
    
    ) with Nucleophile B.
    • Note: The second chlorine (C4) is deactivated by the electron-donating group installed at C2. You will need harsher conditions (higher temp, polar solvent like DMSO/NMP, or acid catalysis).

Data & Reactivity Tables

Table 1: Comparative Reactivity of 2,4-Dichloro-1,8-Naphthyridine

Reaction TypePreferred SiteControlling FactorKey Reference

(Amines)
C2 Electronic (Inductive effect of N1)General Heterocyclic Chem [2]

(Alkoxides)
C2 Electronic[3]
Pd-Suzuki (PPh3) C2 Electronic/Bond Strength[1]
Pd-Suzuki (IPr/Bulky) C4 Steric Control (Ligand dependent)[1]
Acid Hydrolysis C2 N1 Protonation[3]

Mechanistic Visualization

The following diagram illustrates the energy barrier difference that dictates the standard selectivity.

ReactionProfile cluster_legend Pathway Logic Substrate 2,4-Dichloro Substrate TS_C2 TS-C2 (Stabilized by N1) Substrate->TS_C2 Low Barrier (Fast) TS_C4 TS-C4 (Less Stabilized) Substrate->TS_C4 High Barrier (Slow) Prod_C2 C2-Product (Major) TS_C2->Prod_C2 Prod_C4 C4-Product (Minor/Trace) TS_C4->Prod_C4 Note N1 stabilizes the Meisenheimer complex for C2 attack, lowering the activation energy.

Figure 2: Qualitative energy landscape showing the kinetic preference for C2 substitution under standard SNAr conditions.

References

  • Norman, J. P., et al. (2022).[3] Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. The Journal of Organic Chemistry, 87(11), 7414–7421.

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Standard Reference for Diazanaphthalene reactivity).
  • Ferrarini, P. L., et al. (2000). Synthesis and biological evaluation of 1,8-naphthyridine derivatives. Il Farmaco, 55(11-12), 671-681.

Sources

Removing phosphorus oxychloride byproducts from naphthyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Naphthyridine Synthesis. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered during the chlorination of naphthyridinones using phosphorus oxychloride (


).

While


 is highly effective for synthesizing chloronaphthyridines, its post-reaction workup presents significant challenges: latent exotherms from metastable intermediates, intractable emulsions from polyphosphate salts, and product loss due to acid-catalyzed hydrolysis. This guide provides field-proven, self-validating protocols to safely quench 

and isolate your target heterocycles with high purity and yield.

Visual Workflow: Quench & Extraction

G N1 Reaction Completion (Chloronaphthyridine + POCl3) N2 Vacuum Distillation (Remove Excess POCl3) N1->N2 N3 Solvent Dilution (DCM / EtOAc) N2->N3 N4 Reverse Quench (Cold K2HPO4 / Ice, < 10°C) N3->N4 N5 pH Adjustment (Target pH 7-8) N4->N5 N6 Phase Separation (Aqueous vs Organic) N5->N6 N7 Organic Layer (Product Recovery) N6->N7 Extraction N8 Aqueous Layer (Phosphate/Chloride Salts Waste) N6->N8 Discard

Optimized workflow for POCl3 quenching and extraction in naphthyridine synthesis.

Core Methodologies: Step-by-Step Protocols

Protocol A: Distillation and Reverse Quench (Scale-Up Optimized)

Causality & Rationale: Direct quenching of bulk


 generates massive amounts of 

and phosphoric acid. This leads to violent exotherms and drastically lowers the pH, which protonates the basic naphthyridine nitrogen (making it water-soluble) and catalyzes product hydrolysis[1]. Removing excess

via vacuum distillation minimizes the thermal load. A "reverse quench" into a cold, buffered aqueous solution prevents the accumulation of the energetic metastable intermediate, phosphorodichloridic acid (

), ensuring a controlled hydrolysis[2].
  • Distillation: Upon reaction completion, remove excess

    
     via vacuum distillation (≤ 50°C) until a thick syrup is obtained.
    
    • Self-Validation Check: The volume of recovered

      
       in the receiving flask should closely match the excess equivalents initially charged.
      
  • Dilution: Dilute the crude residue with a non-water-miscible solvent such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (approx. 5-10 volumes). This reduces the viscosity of the mixture and acts as a thermal heat sink.

  • Preparation of Quench Bath: In a separate, oversized reactor, prepare a 12.5% w/v aqueous solution of Potassium Hydrogen Phosphate (

    
    ). Cool the bath to 0–5°C[1].
    
    • Why

      
      ? It provides excellent buffering capacity without the massive 
      
      
      
      gas evolution seen with carbonates, which can cause severe foaming and pressure buildup.
  • Reverse Quench: Add the diluted reaction mixture dropwise to the vigorously stirred

    
     solution. Maintain the internal temperature below 10°C.
    
  • pH Adjustment: Check the aqueous layer pH. Adjust to pH 7–8 using 10% aqueous

    
     or 
    
    
    
    if necessary.
Protocol B: Emulsion Mitigation and Liquid-Liquid Extraction

Causality & Rationale: The hydrolysis of


 generates complex mixtures of polyphosphoric acids and inorganic salts. When neutralized, these form finely divided precipitates that stabilize oil-in-water emulsions, physically trapping the naphthyridine product[3].
  • Phase Separation: Allow the quenched mixture to settle for 30 minutes. If a "rag layer" (emulsion) forms at the interface, do not discard it.

  • Emulsion Breaking: Add saturated aqueous

    
     (brine) to increase the density and ionic strength of the aqueous layer. If the emulsion persists, filter the entire biphasic mixture through a tightly packed pad of Celite 545.
    
    • Self-Validation Check: The resulting filtrate should cleanly and rapidly separate into two distinct, transparent layers without a cloudy interface.

  • Extraction: Separate the organic layer. Extract the aqueous layer with two additional portions of DCM.

  • Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

Troubleshooting Guide & FAQs

Q1: My reaction yielded a black tar, and the quench was violently exothermic after a 30-minute delay. What happened? A: You likely encountered the accumulation of phosphorodichloridic acid (


). At low temperatures (e.g., < 0°C) or with insufficient water, 

hydrolysis stalls at this metastable intermediate[2][3]. As the mixture warms, it undergoes a sudden, autocatalytic hydrolysis, releasing massive heat and degrading your naphthyridine into a tar[4]. Solution: Ensure vigorous stirring during the reverse quench and maintain temperatures between 0–10°C. Do not let the quench bath drop below 0°C, as this ironically stalls the hydrolysis and sets a thermal trap.

Q2: I have poor recovery of my chloronaphthyridine, but TLC shows no starting material left in the reaction flask. Where is my product? A: Your product is likely trapped in the aqueous layer due to improper pH control. Naphthyridines contain basic nitrogen atoms. If your quench leaves the aqueous layer acidic (pH < 5), the naphthyridine protonates to form a highly water-soluble hydrochloride or phosphate salt. Solution: Always verify the pH of the aqueous layer post-quench. Adjust to pH 7–8 before phase separation to ensure the heterocycle is in its neutral, organic-soluble free-base form.

Q3: During extraction, I noticed my chloronaphthyridine reverting back to the naphthyridinone starting material. How do I stop this? A: This is acid-catalyzed hydrolysis. The


 generated during 

quenching autocatalyzes the conversion of the newly formed C-Cl bond back to the C=O bond, especially if the quench mixture is allowed to warm up before neutralization[1]. Solution: Minimize the time the product spends in the acidic aqueous mixture. Use the

reverse quench method to immediately neutralize

as it forms, and keep the mixture cold (< 10°C) until extraction is complete.

Quantitative Data: Comparison of Quenching Reagents

The choice of base during the quench drastically impacts the survival and recovery of the naphthyridine core. Below is a summary of standard quenching reagents and their operational outcomes:

Quenching ReagentExotherm ControlpH StabilityGas Evolution (

)
Emulsion RiskNaphthyridine Yield
Ice / Water Poor (Delayed)Highly Acidic (< 1)NoneLowLow (Product hydrolysis)
Saturated

ModerateNeutral (7-8)Severe (Foaming)HighModerate
10%

Poor (Violent)Highly Basic (> 12)NoneLowModerate (Degradation)
12.5%

ExcellentSlightly Acidic to Neutral (5-7)NoneModerateHigh (Optimal)

Table 1: Impact of various quenching reagents on reaction parameters and final product yield during


 chlorination workups.

References

  • Title: Hydrolysis of Phosphoryl Trichloride (

    
    ): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates
    Source:  Organic Process Research & Development (ACS Publications)
    URL: [Link]
    
  • Title: Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar

    
    Source:  PubMed Central (PMC)
    URL: [Link]
    

Sources

Technical Support Center: Purification of 2,4-Dichloro-7-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: NAP-CL2-PUR-001 Subject: Troubleshooting Purification, Isolation, and Stability Protocols Status: Active Guide Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Introduction: The Challenge of Chloronaphthyridines

You are likely accessing this guide because your synthesis of 2,4-Dichloro-7-methyl-1,8-naphthyridine (CAS: 59514-89-5) yielded a dark, sticky solid rather than the expected off-white crystals, or your purity analysis shows persistent hydrolysis byproducts.

This molecule presents a "perfect storm" of purification challenges:

  • High Reactivity: The chlorines at positions 2 and 4 are highly electrophilic, making the compound susceptible to hydrolysis (reverting to the hydroxy starting material) upon contact with atmospheric moisture or wet solvents.

  • Basic Nitrogens: The 1,8-naphthyridine core is basic, leading to severe tailing on silica gel if not properly buffered.

  • Sublimation/Volatility: The compound can sublime under high vacuum, complicating drying protocols.

This guide prioritizes causality-based troubleshooting . We do not just tell you what to do; we explain why your previous attempts may have failed based on the molecular interactions involved.

Module 1: The Critical Work-Up (Pre-Purification)

The Issue: "My crude material is a black tar that refuses to crystallize." The Cause: Uncontrolled exothermic decomposition of phosphoryl chloride (POCl


) and thermal polymerization of the naphthyridine ring.

The purity of this compound is often determined before you even start the column or crystallization. The quenching of the chlorination reaction is the most critical step.

Protocol: The "Buffered Ice" Quench

Do not simply pour water into the reaction mixture.

  • Remove Excess POCl

    
    :  Distill off as much excess POCl
    
    
    
    as possible under reduced pressure (keep bath < 60°C) before quenching. This reduces the exotherm and acid generation.
  • The Quench Matrix: Prepare a beaker of crushed ice mixed with Sodium Acetate or Sodium Carbonate .

    • Why? Direct water quenching generates HCl. High acid concentrations + heat = rapid hydrolysis of your product back to the chlorohydroxy impurity. Buffering maintains a pH > 5.

  • Controlled Addition: Pour the reaction residue slowly onto the buffered ice with vigorous stirring.

  • pH Check: Adjust pH to ~8-9 using saturated NaHCO

    
     or NH
    
    
    
    OH immediately. The product is most stable as the free base in this range.
  • Extraction: Extract immediately with Dichloromethane (DCM) . Avoid Ethyl Acetate here, as the high acidity of the aqueous layer (before full neutralization) can hydrolyze the ester solvent, complicating the workup.

Module 2: Recrystallization Troubleshooting

The Issue: "The compound oils out," or "Impurities co-crystallize."

Solvent Selection Matrix

The 7-methyl group adds lipophilicity, making this molecule distinct from the parent naphthyridine.

Solvent SystemSuitabilityProtocol Notes
Methanol / Diethyl Ether High Dissolve in min. hot MeOH. Cool. Add Ether until turbid.[1] Store at -20°C. Best for removing tar.
Ethyl Acetate / Heptane Medium Good for bulk scale-up. If it oils out, seed crystals are mandatory.
Ethanol (Abs.) Low Risk of nucleophilic attack (ethoxide formation) if heated too long. Use only for rapid recrystallization.
Acetonitrile Medium Good solubility, but often retains colored impurities.
Q&A: Solving the "Oiling Out" Problem

Q: My product separates as an oil at the bottom of the flask instead of crystals. Why? A: This occurs when the melting point of the solvated product is lower than the boiling point of the solvent mixture.

  • Fix: You are likely using too much polar solvent (e.g., too much Methanol). Re-dissolve the oil by heating, then add a small amount of the anti-solvent (Ether/Heptane) just to the point of turbidity.[1] Do not induce precipitation yet. Remove from heat, wrap the flask in a towel to cool slowly, and add a seed crystal.

Module 3: Chromatography (The "Tailing" Fix)

The Issue: "My product streaks across the TLC plate and elutes over 20 fractions." The Cause: The basic nitrogens (N1, N8) interact strongly with the acidic silanol groups (Si-OH) on the silica gel.

The Triethylamine (TEA) Protocol

You must mask the silanol groups to get a tight band.

  • Pre-treatment: Flush your silica column with 1% Triethylamine (TEA) in Hexane before loading your sample.

  • Eluent: Run your gradient (e.g., Hexane

    
     40% EtOAc/Hexane) containing 0.5% TEA .
    
  • Loading: Dissolve the crude in a minimum amount of DCM/Hexane. Do not load with pure DCM if possible, as it washes the product down too fast.

Warning: TEA boils at ~89°C. You must dry your fractions thoroughly (high vacuum, 40°C) to remove amine residues, or they will appear as liquid impurities in your NMR.

Module 4: Decision Tree & Workflow

The following diagram illustrates the logical flow for purifying this compound based on the state of your crude material.

PurificationWorkflow Start Crude Reaction Mixture (Post-POCl3 Removal) Quench Buffered Quench (Ice + Na2CO3/NaOAc) Start->Quench Slow Addition Extraction DCM Extraction (Wash w/ Brine, Dry Na2SO4) Quench->Extraction pH 8-9 Assess Assess Crude Purity (TLC/NMR) Extraction->Assess Tar Dark Tar / Low Purity Assess->Tar Significant Impurities Solid Semi-Solid / >80% Purity Assess->Solid Minor Impurities Column Flash Chromatography (Silica + 1% TEA) Tar->Column Remove Polymer/Tar Recryst Recrystallization (MeOH/Ether or EtOAc/Heptane) Solid->Recryst Polish Purity Column->Recryst If color persists Final Pure Product (Store under Argon) Column->Final Recryst->Final

Caption: Logical workflow for isolation and purification. Note the divergence based on crude state.

Module 5: Stability & Storage (Post-Purification)

The Issue: "The product was pure yesterday, but today the NMR shows new peaks." The Cause: Hydrolysis.[2] The C-Cl bond at the 2- and 4-positions is activated by the ring nitrogens, making it susceptible to nucleophilic attack by water.

Storage Protocols
  • Container: Amber glass vial with a Teflon-lined cap.

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Desiccant: Store in a desiccator. Do not store in a generic fridge without secondary containment (moisture condensation upon warming is fatal to purity).

  • Solvents: Never store the compound in solution (e.g., CDCl

    
     or DMSO) for long periods. CDCl
    
    
    
    often contains traces of HCl, which catalyzes hydrolysis.

References

  • Naphthyridine Synthesis & Reactivity

    • Title: Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines.[3][4][5]

    • Source: Molecules (via ResearchG
    • URL:[Link] (Confirmed synthesis of 2-amino-7-methyl analogs and chlorination protocols).

  • Recrystallization of Chloronaphthyridines

    • Title: Fluorescent 2,7-Dialkylamino-[1,8]-Naphthyridines: Prepar
    • Source: Molecules (MDPI).[3]

    • URL:[Link] (Details chlorination work-up and nucleophilic substitution susceptibility).

  • Title: Purification of Laboratory Chemicals (Standard Reference).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling. POCl


 is extremely hazardous.

Sources

Solving solubility issues of naphthyridine intermediates in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solving Solubility Issues of Naphthyridine Intermediates in Organic Solvents Ticket ID: NAPH-SOLV-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Brick Dust" Challenge

Naphthyridines (diaza-naphthalenes) are notorious in medicinal chemistry for acting as "brick dust"—solids with high melting points and poor solubility in standard organic solvents.

The Physics of the Problem:

  • High Lattice Energy: The planar, rigid bicyclic aromatic structure facilitates strong

    
    -
    
    
    
    stacking interactions in the crystal lattice.
  • Dipolar Aggregation: Isomers like 1,8-naphthyridine possess significant dipole moments that reinforce intermolecular attraction.

  • Lack of Rotational Freedom: Unlike alkyl chains, the rigid core cannot entropy-drive solvation.

This guide provides field-proven protocols to overcome these barriers during reaction, purification, and analysis.

Diagnostic Workflow (Interactive Decision Tree)

Before selecting a solvent, determine the limiting factor of your specific intermediate using the flowchart below.

NaphthyridineSolubility Start START: Characterize Solubility Issue CheckState Is the compound... Start->CheckState Rxn Insoluble during REACTION? CheckState->Rxn Purif Insoluble during PURIFICATION? CheckState->Purif Anal Insoluble for NMR/Analysis? CheckState->Anal PolarityCheck Check Functional Groups Rxn->PolarityCheck Silica Streaking on Silica? Purif->Silica Acid_Salt Use TFA-d or DCl Anal->Acid_Salt Protonate Nitrogen H_Donor Has H-Bond Donors (NH, OH)? PolarityCheck->H_Donor Solv_Dipolar Use Dipolar Aprotic (DMF, DMSO, NMP) H_Donor->Solv_Dipolar No (Acceptor only) Solv_Fluor Use Fluorinated Alcohols (TFE, HFIP) H_Donor->Solv_Fluor Yes (Needs Disruption) Mod_Base Add 1-3% Et3N or NH4OH Silica->Mod_Base Basic Tailing Mod_HFIP Add 1-5% HFIP to Eluent Silica->Mod_HFIP Aggregation/Insolubility

Figure 1: Decision matrix for selecting solvents and additives based on the specific experimental bottleneck.

Troubleshooting Guide (Q&A)

Section A: Reaction Optimization

Q: My naphthyridine starting material precipitates immediately upon addition to the reaction mixture in DCM or THF. How can I maintain homogeneity?

A: This is a classic lattice energy issue. Standard solvents (DCM, THF) lack the dielectric strength to break the crystal lattice.

  • The Fix: Switch to Hexafluoroisopropanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) .

  • Why it works: These fluorinated solvents are exceptional Hydrogen Bond Donors (HBD). They solvate the basic nitrogen atoms of the naphthyridine core, effectively wrapping the molecule in a solvent shell and disrupting

    
    -stacking. HFIP is often called the "magic solvent" for heterocycles.
    
  • Caution: HFIP is acidic (

    
    ).[1] Ensure your reagents (e.g., strong nucleophiles) are compatible.
    

Q: I am performing a Friedlander synthesis, but the product crashes out as a tarry solid. How do I process this?

A: "Tarry" solids often indicate partial solvation or impurity trapping.

  • The Fix: Use the "Salt-Break" Protocol (See Module 4). Do not attempt to filter the tar directly.

  • Alternative: Recent literature suggests running these reactions in water using choline hydroxide as a catalyst.[2] The product precipitates as a cleaner solid that can be filtered and washed, avoiding organic extraction entirely.

Section B: Purification & Chromatography[3][4][5][6]

Q: My compound streaks from the baseline to the solvent front on silica gel, even with MeOH/DCM. How do I get distinct spots?

A: Streaking is caused by the basic naphthyridine nitrogens interacting strongly with acidic silanol groups (


) on the stationary phase.
  • The Fix: Passivate the silica.[3]

    • Standard: Add 1–3% Triethylamine (TEA) or 1%

      
        to your mobile phase.
      
    • Advanced: If solubility is the limiting factor in the column, use DCM : MeOH : HFIP (90:9:1) . The HFIP prevents the compound from crashing out inside the column.

Q: I cannot dissolve my crude material in a small enough volume for column loading.

A: Do not use liquid loading.

  • The Fix: Use Solid Loading .

    • Dissolve the crude in a large volume of a strong solvent (DCM/MeOH/HFIP).

    • Add silica gel (ratio 1:2 crude:silica).

    • Rotovap to dryness until you have a free-flowing powder.

    • Load this powder on top of the packed column.[4][3]

Section C: Analysis (NMR)

Q: I cannot get a ¹H NMR spectrum; the compound is insoluble in


 and 

.

A: You are fighting the crystal lattice. You need to break the symmetry or charge the molecule.

  • The Fix: Use TFA-

    
      (Trifluoroacetic acid-d) or add 1-2 drops of TFA-
    
    
    
    to your
    
    
    tube.
  • Mechanism: Protonating the naphthyridine nitrogens creates a cationic species. The repulsion between cationic molecules destroys the aggregation/stacking forces, resulting in instant solubility and sharp peaks.

Advanced Protocols

Protocol A: The "HFIP Trick" for Stubborn Chromatography

Use this when standard DCM/MeOH gradients fail due to column clogging.

  • Preparation: Prepare a mobile phase of DCM containing 1% to 5% HFIP .

  • Equilibration: Flush the silica column with at least 3 column volumes (CV) of this solvent.

  • Elution: Run the column. The HFIP acts as a "super-solubilizer," keeping the naphthyridine in the mobile phase.

  • Recovery: HFIP (b.p. 58°C) is volatile and easily removed by rotovap, unlike DMSO or DMF.

Protocol B: Purification via Salt Formation (The "Acid-Base Swing")

Use this to purify crude mixtures without a column.

  • Dissolution: Suspend crude insoluble naphthyridine in MeOH or Et2O.

  • Acidification: Add 2M HCl in ether (or aqueous HCl) dropwise until the mixture becomes homogeneous (if using MeOH) or a distinct solid salt precipitates (if using Et2O).

  • Filtration: Filter the hydrochloride salt. Impurities that do not form salts (non-basic) remain in the mother liquor.

  • Washing: Wash the salt cake with Et2O or Hexanes.

  • Free-Basing: Suspend the salt in water/DCM. Add saturated

    
     until pH > 8.
    
  • Extraction: The now-neutral naphthyridine will dissolve in the DCM layer. Separate, dry (

    
    ), and evaporate.
    

Solvent Selection Data

Use this table to select the correct solvent system based on the dominant interaction required.

SolventRoleDielectric Constant (

)
Best Use CaseRemoval Difficulty
DCM Base Solvent8.9General extraction; often insufficient for rigid naphthyridines.Low
HFIP Super-Solvent 16.7The Gold Standard for dissolving aggregated heterocycles.Low (b.p. 58°C)
DMSO Dipolar Aprotic46.7Reactions requiring high temp; NMR.High (Lyophilize)
Methanol Polar Protic32.7Co-solvent for chromatography.Low
Toluene Aromatic2.4Recrystallization (High temp solubility, low room temp solubility).Medium

References

  • National Institutes of Health (NIH). (2021). Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation. Retrieved from [Link]

  • ACS Omega. (2021). Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. Retrieved from [Link]

  • University of Rochester. Tips for Flash Column Chromatography. Retrieved from [Link]

Sources

Technical Support Center: Minimizing Hydrolysis of 2-Chloro Groups During Aqueous Workup

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the hydrolytic instability of 2-chloro-substituted aromatic and heteroaromatic compounds during aqueous workup procedures. Our goal is to provide you with the foundational knowledge, practical troubleshooting advice, and detailed protocols to preserve the integrity of your target molecules.

Understanding the Challenge: The "Activated" 2-Chloro Substituent

The 2-chloro group on many aromatic and particularly heteroaromatic rings is susceptible to nucleophilic aromatic substitution (SNAr), where water or hydroxide ions act as nucleophiles, replacing the chlorine with a hydroxyl group. This reactivity is often enhanced by the electronic properties of the ring system itself.

Why is the 2-position so susceptible?

In many nitrogen-containing heterocycles like pyridines and pyrimidines, the nitrogen atom is electron-withdrawing. This effect is most pronounced at the ortho (2- and 6-) and para (4-) positions. This electron withdrawal polarizes the C-Cl bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during an SNAr reaction, thereby lowering the activation energy for substitution.[1][2]

The general mechanism can be visualized as follows:

SNAr_Mechanism cluster_0 cluster_1 A 2-Chloropyridine B Meisenheimer Complex (Stabilized Intermediate) A->B + OH⁻ C 2-Hydroxypyridine B->C - Cl⁻

Caption: Generalized SNAr mechanism for hydrolysis of a 2-chloro-substituted heterocycle.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions encountered in the lab when working with these sensitive compounds.

Q1: I'm observing significant conversion of my 2-chloro compound to the 2-hydroxy analog after my aqueous workup. What are the primary factors I should consider?

A1: The hydrolysis of your 2-chloro compound is likely being promoted by one or more of the following factors during your workup. The key is to control the conditions to disfavor the SNAr reaction.

  • pH: The concentration of hydroxide ions (OH⁻) is a critical factor. Basic conditions dramatically accelerate the rate of hydrolysis.[3][4]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[5]

  • Contact Time: The longer your compound is in contact with the aqueous phase, the more opportunity there is for hydrolysis to occur.[6]

  • Solvent: The choice of organic solvent can influence the partitioning of your compound and the solubility of water in the organic phase.

Q2: My reaction is performed under basic conditions. How can I neutralize the reaction mixture without causing significant hydrolysis?

A2: This is a classic challenge. Rapid neutralization with strong acids can create localized "hot spots" of high temperature and may not be ideal. A careful, controlled neutralization is key.

Recommended Strategy: Controlled Neutralization at Low Temperature

  • Cooling is Critical: Before adding any acid, cool your reaction mixture in an ice-water bath (0-5 °C). This will significantly slow the rate of both the desired reaction and the undesired hydrolysis.

  • Use a Weak Acid: Instead of strong acids like HCl, consider using a milder acid source for neutralization. A saturated solution of ammonium chloride (NH₄Cl) is an excellent choice. It provides a buffered, slightly acidic environment that is less harsh than strong mineral acids.

  • Slow, Monitored Addition: Add the cold, saturated NH₄Cl solution slowly with vigorous stirring. Monitor the pH of the aqueous phase regularly with pH paper or a calibrated pH meter. Aim for a final pH that is neutral or slightly acidic (pH 6-7).

Q3: Can I avoid an aqueous workup altogether?

A3: In some cases, yes. A non-aqueous workup can be an effective strategy, particularly if your product is sensitive to even neutral water.

Recommended Strategy: Direct to Chromatography

  • Remove Particulates: If your reaction mixture contains solid byproducts (e.g., salts), you can often remove them by filtration. Pass the reaction mixture through a pad of Celite® or a short plug of silica gel.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure to remove the reaction solvent.

  • Direct Purification: The resulting crude oil or solid can then be directly subjected to purification by column chromatography.

Considerations: This method is most suitable when the byproducts are insoluble in the reaction solvent and the desired product is significantly less polar than the byproducts.

Q4: I've heard about using phase-transfer catalysts. How can they help?

A4: Phase-transfer catalysts (PTCs) are typically used to bring a water-soluble reagent into an organic phase to react.[7] While their primary application is to promote reactions, the principles can be applied to workups. In the context of minimizing hydrolysis, a PTC isn't used in the traditional sense. However, understanding how they work highlights the importance of phase separation. A clean and rapid separation of the organic and aqueous layers is crucial, and PTCs can sometimes complicate this by stabilizing emulsions. For workups of sensitive 2-chloro compounds, the focus should be on efficient phase separation without the use of a PTC.[8]

Troubleshooting Guide: A Decision-Making Workflow

If you are experiencing unwanted hydrolysis, use the following workflow to diagnose and solve the problem.

Troubleshooting_Workflow A Start: Significant Hydrolysis Observed B Was the workup performed under basic conditions? A->B C YES B->C Yes D NO B->D No E Implement Low-Temp (0-5 °C) Workup Protocol C->E G Was the workup prolonged or at elevated temperature? D->G F Use a milder neutralizing agent (e.g., sat. NH4Cl solution) E->F R Problem Solved? F->R H YES G->H Yes I NO G->I No J Minimize contact time with aqueous phase H->J L Consider a Non-Aqueous Workup I->L K Ensure all aqueous washes are performed cold J->K K->R M Is the product stable to silica gel? L->M N YES M->N Yes O NO M->O No P Filter reaction mixture through Celite®, concentrate, and proceed to chromatography N->P Q Consider alternative purification (e.g., crystallization, distillation) O->Q P->R Q->R S YES R->S Yes T NO R->T No U End S->U V Consult with a specialist. Further optimization may be needed. T->V

Caption: A decision-making workflow for troubleshooting the hydrolysis of 2-chloro groups.

Protocols and Best Practices

Protocol 1: Optimized Low-Temperature Aqueous Workup

This protocol is designed for reactions that require quenching and neutralization while minimizing the risk of hydrolysis.

  • Cool the Reaction: Once the reaction is deemed complete, place the reaction vessel in an ice-water bath and cool to 0-5 °C with stirring.

  • Quench (if necessary): If the reaction contains highly reactive reagents, quench them by the slow addition of a suitable reagent (e.g., adding saturated NH₄Cl to quench an organometallic reagent). Maintain the temperature below 5 °C.

  • Dilute with Organic Solvent: Dilute the cold reaction mixture with a suitable, cold organic solvent (e.g., ethyl acetate, dichloromethane). This will help with the subsequent extraction.[9]

  • Neutralize with a Mild Acid: Slowly add a cold, saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute (e.g., 5%) aqueous solution of citric acid with vigorous stirring. Monitor the pH of the aqueous layer, aiming for a final pH of 6-7.

  • Separate Layers Promptly: Transfer the mixture to a separatory funnel and allow the layers to separate. Drain the aqueous layer and immediately proceed to the next step. Do not let the layers sit in contact for an extended period.

  • Wash with Brine: Wash the organic layer with a cold, saturated aqueous solution of sodium chloride (brine).[10] This helps to remove the bulk of the dissolved water from the organic phase.

  • Dry the Organic Layer: Drain the organic layer into an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps, add more until some remains free-flowing.

  • Isolate the Product: Filter or decant the organic solution away from the drying agent and concentrate the solvent under reduced pressure.

Data Summary: Key Parameters to Control
ParameterStandard WorkupRecommended for Sensitive SubstratesRationale
Temperature Room Temperature0-5 °CReduces the rate of hydrolysis significantly.[5]
Neutralizing Agent 1M HCl or 1M NaOHSaturated aq. NH₄Cl or 5% Citric AcidAvoids strongly acidic or basic conditions that catalyze hydrolysis.[3][11]
Washing Solution WaterCold, saturated brineBrine reduces the solubility of the organic product in the aqueous phase and helps to remove water.[10]
Contact Time VariableMinimizedLess time in the presence of water means less opportunity for the hydrolysis reaction to occur.[6]
Analytical Verification

To confirm if hydrolysis is occurring and to what extent, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): The hydrolyzed product (the 2-hydroxy analog) will be significantly more polar than the starting 2-chloro compound. A new, lower Rf spot on the TLC plate is a strong indication of hydrolysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for quantifying the ratio of the desired product to the hydrolyzed byproduct. The mass spectrum will show a peak corresponding to the molecular weight of the 2-hydroxy compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can often be used to detect the presence of the hydrolyzed byproduct. Aromatic protons adjacent to the hydroxyl group will have different chemical shifts compared to those adjacent to the chlorine atom.

By understanding the mechanism of hydrolysis and carefully controlling the workup conditions, particularly pH and temperature, you can significantly improve the yield and purity of your 2-chloro-substituted target compounds.

References
  • Choure, N.; Bhoite, S. (2010). Mechanism of Hydrolysis of Mono-2-chloro Aniline Phosphate via Conjugate Acid Species. Asian Journal of Chemistry, 21, 2394-2398. [Link]

  • Leitch, D. C., et al. (2022). The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. ResearchGate. [Link]

  • Wei, X., & Wei, Q. (n.d.). SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services. [Link]

  • Tarasiuk, A., Skierski, J., & Kazimierczuk, Z. (1994). Stability of 2-chloro-2'-deoxyadenosine at various pH and temperature. Archivum Immunologiae et Therapiae Experimentalis, 42(1), 13–15. [Link]

  • Roberts, A. L., & Gschwend, P. M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Environmental Science & Technology, 40(13), 4235–4242. [Link]

  • University of Rochester. (n.d.). About Workup. Department of Chemistry. [Link]

  • Chemistry LibreTexts. (2021). 4.7: Reaction Work-Ups. [Link]

  • Starks, C. M. (2005). Industrial Phase-Transfer Catalysis. PTC Communications, Inc. [Link]

  • Scientific Update. (2018). Industrial Phase Transfer Catalysis. [Link]

  • Buitrago, E., et al. (2020). Relationship between chlorine decay and temperature in the drinking water. MethodsX, 7, 100979. [Link]

  • Ismail, N. S. M., & Taha, M. R. (2011). HYDROLYSIS OF CHLORPYRIFOS IN AQUEOUS SOLUTIONS AT DIFFERENT TEMPERATURES AND pH. Sains Malaysiana, 40(9), 1013–1019. [Link]

Sources

Technical Support Center: Preventing N-alkylation Side Reactions in Naphthyridine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource is designed to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating challenge in synthetic chemistry: the undesired N-alkylation of the naphthyridine core during C-H functionalization reactions. As a Senior Application Scientist, my goal is to explain not just what to do, but why a particular strategy works, grounding our advice in mechanistic principles and field-proven experience.

Section 1: Troubleshooting Guide

This section addresses specific problems you might be encountering at the bench.

Q1: My reaction is yielding the N-alkylated naphthyridine as the major product instead of the desired C-functionalized isomer. What's happening and how can I fix it?

A1: This is a classic case of competing reaction pathways where the nucleophilicity of the naphthyridine nitrogen is outcompeting your desired C-H activation pathway. The lone pair on the ring nitrogen is readily available to react with electrophilic alkylating agents, a reaction that often has a lower activation energy than C-H functionalization.[1]

The root cause is typically a combination of an overly reactive alkylating agent and reaction conditions that favor nucleophilic attack. Here is a systematic approach to diagnose and solve this issue.

Troubleshooting Workflow: High N-Alkylation Yield

start Problem: Major product is N-alkylated naphthyridine cond1 Step 1: Analyze Alkylating Agent Is it highly reactive (e.g., MeI, BnBr)? start->cond1 sol1a Switch to a less reactive electrophile. Consider alkyl sulfonates over halides. cond1->sol1a Yes sol1b If agent cannot be changed, proceed to Step 2. cond1->sol1b No cond2 Step 2: Evaluate the Base Are you using a strong, soluble base (e.g., NaH, Cs₂CO₃)? sol1a->cond2 sol1b->cond2 sol2a Switch to a bulkier, non-nucleophilic base (e.g., K₃PO₄, DBU) to sterically hinder approach to the nitrogen. cond2->sol2a Yes sol3b If optimization fails, consider a protecting group strategy. cond2->sol3b No cond3 Step 3: Check Solvent & Temperature Are you using a polar aprotic solvent (e.g., DMF, DMSO) at high temp? sol2a->cond3 sol2b If base change is ineffective, proceed to Step 3. sol3a Lower the reaction temperature. Screen less polar solvents (e.g., Toluene, Dioxane) to disfavor SN2 N-alkylation. cond3->sol3a Yes end_node Solution: Implement Protecting Group or Alternative Chemistry (e.g., Photoredox) cond3->end_node No sol3a->end_node sol3b->end_node cluster_0 Kinetic / Steric Control cluster_1 Protecting Group Chemistry a1 Bulky Reagents/ Substrates a2 Non-Polar Solvents a3 Weaker/Insoluble Bases a4 Lower Temperature b1 N-Oxide Formation b2 Tosyl Group Addition b3 Lewis Acid Coordination start Preventing N-Alkylation start->a1 start->b1

Caption: Key strategies for preventing N-alkylation.

  • Kinetic/Steric Control involves manipulating the reaction conditions to disfavor the N-alkylation pathway. This includes using sterically bulky alkylating agents or bases that have difficulty accessing the nitrogen atom, or using solvents and temperatures that slow the rate of this side reaction more than the desired C-functionalization. [2][3]* Protecting Group Chemistry is a more definitive but longer approach. It involves chemically modifying the nitrogen to render it non-nucleophilic. After the desired C-functionalization is complete, the protecting group is removed to restore the original naphthyridine nitrogen. [4]

Q3: Can I use protecting groups to block the naphthyridine nitrogen? If so, which ones are recommended?

A3: Yes, using a protecting group is a highly effective strategy. The ideal protecting group is one that is easy to install, stable to the C-functionalization conditions, and can be removed cleanly without affecting the rest of the molecule.

Recommended Protecting Groups for Naphthyridine Nitrogens:

Protecting GroupInstallationRemoval ConditionsComments
N-Oxide m-CPBA, H₂O₂/AcOHPPh₃, PCl₃, or catalytic hydrogenation (H₂, Pd/C).A classic strategy. Formation of the N-oxide significantly reduces the nucleophilicity of the nitrogen. It can, however, alter the electronics of the ring, potentially directing functionalization to different positions. [1]
Tosyl (Ts) Ts-Cl, pyridine or other base.Strong acid (e.g., HBr/AcOH) or reducing conditions (e.g., Mg/MeOH). [5]Forms a stable sulfonamide. Requires relatively harsh conditions for removal, which may not be compatible with all functional groups.
Q4: How do steric and electronic effects influence the N- vs. C-alkylation selectivity?

A4: Steric and electronic effects are the two primary factors governing this selectivity.

  • Electronic Effects: The electron-rich nature of the nitrogen lone pair makes it an intrinsic nucleophile. Electron-withdrawing groups on the naphthyridine ring can decrease the nucleophilicity of the nitrogen, slightly reducing the rate of N-alkylation. [6]Conversely, electron-donating groups can increase it. The alkylating agent's electrophilicity is also key; a "harder" electrophile may favor reaction at the "harder" nitrogen center.

  • Steric Effects: This is often the more dominant and controllable factor. Increasing the steric bulk near the nitrogen atom creates a "fat goalie" effect, physically blocking the approach of the alkylating agent. [3]This can be achieved by:

    • Having bulky substituents on the naphthyridine ring ortho to the nitrogen.

    • Using a sterically hindered alkylating agent (e.g., a secondary or tertiary alkyl halide). [2] 3. Using a bulky base that preferentially coordinates to the less-hindered C-H position's transition metal complex rather than the nitrogen itself.

Section 3: Key Experimental Protocols

Protocol 1: General Protocol for C-H Functionalization with Minimized N-Alkylation (Based on Photoredox Catalysis)

This protocol provides a starting point for a Minisci-type C-H alkylation using an alcohol as the alkylating agent precursor, a method known to favor C-functionalization over N-alkylation. [1][7]

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the naphthyridine substrate (1.0 equiv), the desired photocatalyst (e.g., Ir(ppy)₂(dtbbpy)PF₆, 1-2 mol%), and a thiol co-catalyst (e.g., thiophenol, 10-20 mol%).

  • Reagent Addition: Add the alcohol alkylating agent (5-10 equiv) and a suitable solvent (e.g., DMSO or MeCN).

  • Degassing: Seal the vial and degas the mixture by sparging with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Reaction: Place the vial approximately 5-10 cm from a blue LED lamp and begin vigorous stirring. Let the reaction proceed at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate, wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: N-Oxide Protection and Deprotection

This two-stage protocol first protects the naphthyridine nitrogen to prevent N-alkylation, allowing for a subsequent functionalization reaction.

Part A: N-Oxide Formation

  • Dissolution: Dissolve the naphthyridine substrate (1.0 equiv) in a suitable solvent such as dichloromethane (DCM) or acetic acid.

  • Oxidant Addition: Cool the solution to 0 °C in an ice bath. Add meta-chloroperoxybenzoic acid (m-CPBA, 1.1-1.5 equiv) portion-wise over 10 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 4-12 hours until the starting material is consumed (monitor by TLC).

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate. Extract the product with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate. The N-oxide can often be used in the next step without further purification.

Perform your desired C-H functionalization reaction on the N-oxide intermediate.

Part B: Deoxygenation (N-Oxide Removal)

  • Setup: Dissolve the functionalized naphthyridine N-oxide (1.0 equiv) in a solvent like toluene or acetonitrile.

  • Reagent Addition: Add triphenylphosphine (PPh₃, 1.5-2.0 equiv).

  • Reaction: Heat the mixture to reflux (80-110 °C) for 2-6 hours. Monitor the reaction by TLC for the disappearance of the N-oxide starting material.

  • Purification: Cool the reaction mixture and concentrate under reduced pressure. Purify the residue by column chromatography to separate the desired product from triphenylphosphine oxide.

References

  • Al-Tel, T. H., Al-Qawasmeh, R. A., & Voelter, W. (2011). Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. Molecules, 16(12), 10457-10517. [Link]

  • Chen, Y., et al. (2012). Efficient syntheses of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c]n[8][9]aphthyrin-5(6H)-one. Tetrahedron Letters, 53(48), 6545-6548. [Link]

  • Reddit user discussion on r/Chempros. (2021). Difficulties with N-Alkylations using alkyl bromides. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Avoiding Over-alkylation. [Link]

  • Le, C., et al. (2015). Alcohols as alkylating agents in heteroarene C–H functionalization. Nature, 524(7564), 208-212. [Link]

  • Clayden, J., et al. (2012). Organic Chemistry, 2nd ed. Oxford University Press. (General reference for steric hindrance principles).
  • Organic Chemistry Portal. Protective Groups. [Link]

  • Master Organic Chemistry. (2011). Steric Hindrance (Is Like A Fat Goalie). [Link]

  • Taylor & Francis. Steric hindrance – Knowledge and References. [Link]

  • Khan Academy. (2013). Steric hindrance. [Link]

  • Zardi, P., et al. (2018). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 23(4), 899. [Link]

  • Al-Zoubi, R. M., et al. (2020). Fused 1,5-Naphthyridines: Synthetic Tools and Applications. Molecules, 25(15), 3508. [Link]

  • Berry, N. G., et al. (2019). Electronic Influence of Trifluoromethyl Substituents on Benzoate Ligands in Paddlewheel-Type Diruthenium(II,II) Naphthyridine Complexes. Inorganics, 7(12), 143. [Link]

Sources

Recrystallization solvents for chlorinated 1,8-naphthyridines

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chlorinated 1,8-Naphthyridine Purification Ticket ID: #REC-NAP-108 Subject: Optimization of Recrystallization Solvents for Chlorinated 1,8-Naphthyridines Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely working with 2,7-dichloro-1,8-naphthyridine or its congeners (e.g., 2-chloro, 4-chloro derivatives). These scaffolds are critical intermediates for antibacterial agents (like gemifloxacin) and supramolecular ligands.

The Core Challenge: Chlorinated 1,8-naphthyridines present a "solubility paradox." They are lipophilic due to the halogens but possess significant


-stacking potential due to the planar heterocyclic core. Furthermore, the electron-deficient nature of the naphthyridine ring makes the C-Cl bond highly susceptible to Nucleophilic Aromatic Substitution (

)
.

This guide prioritizes chemical stability over simple solubility. Using the wrong solvent (e.g., boiling ethanol) can silently convert your valuable chloride intermediate into an ethyl ether impurity.

Module 1: Solvent Selection Logic

Do not rely on standard "like dissolves like" heuristics. For this scaffold, you must balance solubility against nucleophilic inertness .

The Recommended Solvent System
Solvent ClassRecommendationSpecific SolventTechnical Rationale
Primary (Polar Aprotic) Highly Recommended Acetonitrile (MeCN) Dissolves the heterocycle at reflux; crystallizes well upon cooling. Crucially, it is non-nucleophilic , preventing hydrolysis/solvolysis of the C-Cl bond [1].
Secondary (Non-polar) Recommended Toluene Excellent for less polar derivatives. The

-

interaction between toluene and the naphthyridine rings can assist in breaking up crystal lattice energy without reacting.
Antisolvent Standard Heptane / Hexanes Used to force precipitation. Heptane is preferred over hexanes due to its higher boiling point, allowing for hotter additions without flashing off.
Protic (Alcohols) WARNING Ethanol / Methanol High Risk. The electron-deficient 1,8-naphthyridine ring activates the chlorine for displacement. Boiling in EtOH can yield the ethoxy-derivative (

) [2]. Use only if validated by TLC/LCMS.
Chlorinated Avoid Chloroform / DCM Good solubility, but often too good. Difficult to recover high yields (low recovery) and prone to solvate formation.

Module 2: Troubleshooting & Decision Pathways

Visualizing the Workflow

Below is the logic flow for selecting the correct purification route. This diagram accounts for the reactivity of the chlorine substituent.

SolventSelection Start START: Crude Chlorinated 1,8-Naphthyridine SolubilityCheck Check Solubility in Refluxing Acetonitrile (MeCN) Start->SolubilityCheck AlcoholCheck Considering Ethanol? Start->AlcoholCheck Soluble Fully Soluble? SolubilityCheck->Soluble YesSoluble Cool to RT, then 0°C Soluble->YesSoluble Yes NoSoluble Add Co-solvent (Toluene or minimal DMF) Soluble->NoSoluble No CrystalsForm Crystals Formed? YesSoluble->CrystalsForm NoSoluble->YesSoluble YesCrystals Filter & Wash with Cold Heptane CrystalsForm->YesCrystals Yes NoCrystals Issue: Oiling Out or Supersaturation CrystalsForm->NoCrystals No OilingSol Remedy: Reheat, Add Seed Crystal, Cool at 1°C/min NoCrystals->OilingSol OilingSol->YesCrystals SNArRisk RISK: Nucleophilic Attack (Formation of Ethoxy-impurity) AlcoholCheck->SNArRisk

Caption: Decision logic for solvent selection, highlighting the critical risk of


 side reactions in alcoholic solvents.

Module 3: Common Failure Modes (FAQ)

Q1: My product is "oiling out" instead of crystallizing. Why?

Diagnosis: 1,8-naphthyridines are flat, aromatic systems that stack efficiently. If the solution cools too fast, the molecules aggregate into an amorphous oil (liquid-liquid phase separation) rather than organizing into a lattice. The Fix:

  • The "Cloud Point" Method: Dissolve in hot MeCN. Add hot Heptane dropwise until the solution turns slightly turbid (cloud point).

  • Add a Drop of Solvent: Add just enough hot MeCN to turn it clear again.

  • Seeding: Add a tiny crystal of pure product (if available) or scratch the glass wall.

  • Insulated Cooling: Wrap the flask in foil or a towel to slow the cooling rate. Fast cooling promotes oiling; slow cooling promotes crystallization.

Q2: Can I use Ethanol? It dissolves my compound perfectly.

Diagnosis: You are risking chemical degradation. The Science: The nitrogen atoms in the 1,8-naphthyridine ring pull electron density away from the carbons. This makes the C-Cl bond (especially at positions 2 and 7) highly reactive toward nucleophiles [3].

  • Reaction:

    
    
    
  • Result: You will isolate a mixture of your chloro-product and the ethoxy-ether.

  • Exception: If you must use alcohol, use Isopropanol (IPA) . It is bulkier (sterically hindered) and less nucleophilic than methanol or ethanol, reducing the rate of substitution.

Module 4: Validated Experimental Protocol

Protocol: Recrystallization of 2,7-Dichloro-1,8-naphthyridine Target Purity: >98% (HPLC)

Materials:

  • Crude 2,7-dichloro-1,8-naphthyridine (e.g., from

    
     chlorination of the di-hydroxy precursor).
    
  • Solvent A: Acetonitrile (HPLC Grade).

  • Solvent B: Heptane.[1]

  • Activated Charcoal (optional, for color removal).

Procedure:

  • Dissolution: Place 5.0 g of crude solid in a 100 mL round-bottom flask. Add 40 mL of Acetonitrile .

  • Reflux: Heat to reflux (

    
    ) with stirring. If solids remain, add MeCN in 5 mL increments until fully dissolved.
    
    • Note: If black tar remains insoluble after 60 mL, filter the hot solution through a Celite pad to remove carbonized impurities.

  • Concentration (Optional): If excess solvent was used, distill off solvent until the solution is near saturation (crystals just start to form on the splash guard).

  • Antisolvent Addition: While maintaining a gentle boil, add Heptane slowly. Stop immediately when a persistent haze appears. Add 1-2 mL of MeCN to clear the haze.

  • Controlled Cooling: Remove from heat. Place the flask on a cork ring (do not place directly on a cold benchtop). Allow to reach room temperature over 2 hours.

  • Crystallization: Once at room temperature, move to a

    
     fridge for 4 hours.
    
  • Filtration: Collect the pale yellow/off-white needles via vacuum filtration.

  • Wash: Wash the cake with 2 x 10 mL of cold Heptane . Do not wash with MeCN, as it will redissolve the product.

  • Drying: Dry under vacuum at

    
    . (Avoid high heat >
    
    
    
    during drying to prevent sublimation).

References

  • Hecht, D. S., Hu, I. G., & Irvin, G. (2011).[1] Synthesis and Properties of 1,8-Naphthyridine Derivatives. Advanced Materials, 23, 1482.[1] Link

  • Goswami, S., et al. (2025).[2] Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules. Link

  • Master Organic Chemistry. (2018).[3] Nucleophilic Aromatic Substitution: The Mechanism. Link

  • BenchChem. (2025). Spectroscopic and Synthetic Approaches to 4-Methyl-1,8-naphthyridine-2,7-diol: A Technical Guide. Link

Sources

Validation & Comparative

Navigating the Maze of Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Dichloronaphthyridines

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Mass Spectrometric Behavior of Dichloronaphthyridines, Offering Insights into Isomer Differentiation.

In the intricate world of synthetic chemistry and drug discovery, the precise structural elucidation of novel compounds is paramount. Dichloronaphthyridines, a class of halogenated heterocyclic compounds, present a significant analytical challenge due to the isomeric diversity arising from the varied positions of the two chlorine atoms on the naphthyridine scaffold. Understanding the fragmentation patterns of these isomers under mass spectrometry is crucial for their unambiguous identification and characterization. This guide provides a detailed comparison of the predicted mass spectrometric fragmentation of dichloronaphthyridine isomers, supported by established principles of mass spectrometry and data from analogous compounds.

The Foundational Principles of Fragmentation in Dichloronaphthyridines

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions.[1] In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the analyte molecule, leading to the formation of a molecular ion (M⁺˙) and subsequent fragmentation.[1][2] The resulting mass spectrum is a unique fingerprint of the molecule, providing valuable information about its structure.[2][3]

For dichloronaphthyridines, two key factors govern their fragmentation behavior: the inherent stability of the aromatic naphthyridine ring system and the influence of the two chlorine substituents. The presence of two chlorine atoms is readily identified by the characteristic isotopic pattern in the molecular ion region. Due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, a molecule containing two chlorine atoms will exhibit peaks at M⁺, [M+2]⁺, and [M+4]⁺ with relative intensities of roughly 9:6:1.[3][4]

Predicted Fragmentation Pathways: A Tale of Two Rings and Two Halogens

  • Loss of a Chlorine Radical (Cl•): This is a common initial fragmentation step for chlorinated aromatic compounds, leading to the formation of a [M-Cl]⁺ ion.[2] The stability of the resulting cation will influence the propensity of this fragmentation.

  • Loss of Dichlorine (Cl₂): The sequential or concerted loss of both chlorine atoms can also occur, yielding a [M-2Cl]⁺ ion.

  • Ring Cleavage and Loss of Small Molecules: The naphthyridine ring system itself can undergo fragmentation. A characteristic loss for nitrogen-containing heterocycles is the elimination of hydrogen cyanide (HCN).[6] Subsequent or alternative fragmentation may involve the loss of other small, stable molecules.

  • Influence of Chlorine Position: The relative positions of the two chlorine atoms on the naphthyridine rings are expected to influence the fragmentation pathways and the relative abundances of the fragment ions. For instance, isomers where the chlorine atoms are on the same ring may exhibit different fragmentation patterns compared to those where they are on different rings. This difference in fragmentation is the key to distinguishing between isomers.[2]

Comparative Analysis of Predicted Fragmentation Patterns

The following table summarizes the predicted key fragment ions for a generic dichloronaphthyridine isomer. The exact m/z values will depend on the specific isomer, but the general fragmentation patterns are expected to be consistent.

Proposed Fragment Ion Formation Pathway Predicted m/z Significance
[M]⁺˙Electron Ionization196/198/200Molecular ion, shows characteristic 9:6:1 isotopic pattern for two chlorine atoms.
[M-Cl]⁺Loss of a chlorine radical161/163A primary fragmentation pathway, the intensity of which may vary between isomers.
[M-2Cl]⁺Loss of two chlorine atoms126Indicates the complete loss of halogen substituents.
[M-HCN]⁺˙Loss of hydrogen cyanide from the molecular ion169/171/173Characteristic fragmentation of the naphthyridine ring.
[M-Cl-HCN]⁺Sequential loss of Cl• and HCN134/136A common secondary fragmentation pathway.

Visualizing the Fragmentation Cascade

The following diagram illustrates a plausible fragmentation pathway for a dichloronaphthyridine isomer under electron ionization.

M Dichloronaphthyridine [M]⁺˙ m/z 196/198/200 M_Cl [M-Cl]⁺ m/z 161/163 M->M_Cl - Cl• M_HCN [M-HCN]⁺˙ m/z 169/171/173 M->M_HCN - HCN M_2Cl [M-2Cl]⁺ m/z 126 M_Cl->M_2Cl - Cl• M_Cl_HCN [M-Cl-HCN]⁺ m/z 134/136 M_Cl->M_Cl_HCN - HCN M_HCN->M_Cl_HCN - Cl•

Caption: A potential fragmentation pathway for dichloronaphthyridines.

Experimental Protocol for Mass Spectrometric Analysis

The following is a generalized protocol for the analysis of dichloronaphthyridine isomers using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Dissolve the dichloronaphthyridine isomer in a suitable volatile solvent (e.g., dichloromethane, methanol) to a concentration of approximately 1 mg/mL.

  • Perform serial dilutions to obtain a final concentration suitable for GC-MS analysis (typically in the µg/mL range).

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector, operated in split mode with an appropriate split ratio (e.g., 50:1).

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Hold: Maintain at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).[2]

  • Electron Energy: 70 eV.[2]

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-300.

  • Scan Speed: 1000 amu/s.

4. Data Analysis:

  • Identify the peak corresponding to the dichloronaphthyridine isomer based on its retention time.

  • Analyze the mass spectrum of the peak, paying close attention to the molecular ion cluster and the characteristic fragment ions.

  • Compare the obtained spectrum with a mass spectral library (e.g., NIST/EPA/NIH Mass Spectral Library) if available.[7][8]

  • For isomer differentiation, carefully compare the relative abundances of the key fragment ions between different samples.

Tandem Mass Spectrometry (MS/MS) for Deeper Insights

For a more detailed structural analysis and to further differentiate between isomers, tandem mass spectrometry (MS/MS) is an invaluable tool.[9] In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion or a primary fragment ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. This technique can provide more definitive structural information by establishing fragmentation pathways.

Conclusion

The mass spectrometric analysis of dichloronaphthyridines, while challenging due to isomeric complexity, can be systematically approached. By understanding the fundamental principles of fragmentation for halogenated aromatic heterocycles and by employing high-resolution mass spectrometry and tandem mass spectrometry techniques, researchers can confidently identify and differentiate between dichloronaphthyridine isomers. This guide provides a foundational framework for these analyses, empowering scientists in their pursuit of novel chemical entities.

References

  • BenchChem Technical Support Team. (2025, December). A Comparative Guide to the Mass Spectra of Dichlorobutane Isomers. BenchChem.
  • NIST Mass Spectrometry Data Center. (n.d.). Mass Spectrometry Data Center. National Institute of Standards and Technology. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Mass spectra of products and fragments from naphthalene formed in... [Image]. Retrieved from [Link]

  • Gouveia-Figueira, S., & Nording, M. L. (2015). Computational methods for processing and interpreting mass spectrometry-based metabolomics.
  • BenchChem Technical Support Team. (2025, December). Validating the Structure of 2,5-Dichloropyridine: A Mass Spectrometry-Based Comparison. BenchChem.
  • Pröhm, P., Berg, W., Rupf, S. M., Müller, C., & Riedel, S. (2023). A focus on coordination chemistry at chlorine. Chemical Science, 14(13), 3335-3338.
  • Kovács, L., Kéki, S., & Zsuga, M. (2015). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 50(12), 1365-1373.
  • Shimadzu. (n.d.). Mass Spectral Libraries and Databases. Retrieved from [Link]

  • Rap, D. B., et al. (2018). Spectroscopic evidence for the formation of pentalene+ in the dissociative ionization of naphthalene. The Journal of Physical Chemistry Letters, 9(15), 4443-4447.
  • da Silva, V. R., et al. (2021). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 35(S2), e9148.
  • ResearchGate. (n.d.). The structures of the substituted quinolines [Image]. Retrieved from [Link]

  • Kim, S., et al. (2014). Comparative analysis of mass spectral matching-based compound identification in gas chromatography mass spectrometry. Analytical Chemistry, 86(15), 7545-7552.
  • Milosavljević, V., et al. (2023). DEHYDROGENATION IN ELECTRON-INDUCED DISSOCIATIVE IONIZATION OF PYRIDINE MOLECULE. Romanian Journal of Physics, 68, 205.
  • Bag, A., & Bapat, B. (2019). Large Molecule Fragmentation Dynamics Using Delayed Extraction Time-of-Flight Mass Spectroscopy.
  • mzCloud. (n.d.). Advanced Mass Spectral Database. Retrieved from [Link]

  • Leško, J., & Lásiková, A. (1999). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 53(6), 414-417.
  • Jin, L., et al. (2021). Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry.
  • LibreTexts. (2023, August 29).
  • Gujar, A., Anderson, T., Cavagnino, D., & Patel, A. (2019). Comparative analysis of mass spectral matching for confident compound identification using the Advanced Electron Ionization source for GC-MS. Thermo Fisher Scientific.
  • Diablo Analytical. (n.d.). NIST Mass Spectral Library. Retrieved from [Link]

  • Wang, F., et al. (2004). Electron ionization mass spectrometric study of 1, 4-dihydro-4-substituted 2, 6-dimethyl-3, 5-bis (alkoxycarbonyl) pyridines. Rapid Communications in Mass Spectrometry, 18(24), 2959-2964.
  • Morales-Ríos, M. S., et al. (2012). Ion trap tandem mass spectrometry of C-and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. Journal of the Mexican Chemical Society, 56(4), 395-402.
  • Wiley Science Solutions. (n.d.). NIST / EPA / NIH Mass Spectral Library 2023. Retrieved from [Link]

  • Kalk, K. S., et al. (2024). Exploring the fragmentation efficiency of proteins analyzed by MALDI-TOF-TOF tandem mass spectrometry using computational and statistical analyses. PLOS ONE, 19(5), e0299695.
  • Reitsma, G., et al. (2019). On the Dissociation of the Naphthalene Radical Cation: New iPEPICO and Tandem Mass Spectrometry Results. The Journal of Physical Chemistry A, 123(46), 10039-10048.
  • Wang, Y., et al. (2025). Interesting signals from (electro)chemical mass spectrometry: are they real? ChemRxiv.
  • Julian, R. R. (2023). New Framework Expands Isomer Identification Possibilities with Mass Spectrometry. LCGC North America, 41(5), 194-196.
  • van der Hooft, J. J., et al. (2014). In Silico Optimization of Mass Spectrometry Fragmentation Strategies in Metabolomics. Metabolites, 4(3), 773-791.
  • ResearchGate. (n.d.). LCMS-guided detection of halogenated natural compounds [Image]. Retrieved from [Link]

  • El-Sayed, M. A., et al. (2008). Electrospray tandem mass spectrometric analysis of novel synthetic quinoxalinone derivatives. Rapid Communications in Mass Spectrometry, 22(6), 819-833.
  • Quora. (2017, November 21). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why? Retrieved from [Link]

  • Stepanovic, S., Giraud, R., & Hopfgartner, G. (2025).
  • Bruker. (n.d.). Bruker NIST Mass Spectral Library. Retrieved from [Link]

  • NIST. (n.d.). Naphthalene, 1,8-dichloro-. NIST WebBook. Retrieved from [Link]

  • Brainly.in. (2018, July 12). Although chlorine is an electron withdrawing group yet it is ortho para directing in electrophilic aromatic. Retrieved from [Link]

  • Vedantu. (n.d.). Although chlorine is an electron withdrawing group class 11 chemistry CBSE. Retrieved from [Link]

Sources

Comparative Guide: Structural Dynamics and Crystallographic Analysis of 1,8-Naphthyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The 1,8-naphthyridine scaffold represents a critical bioisostere of the quinoline and isoquinoline ring systems, widely utilized in medicinal chemistry (e.g., Nalidixic acid, Enoxacin) and metallo-supramolecular engineering.[1] Unlike its mono-nitrogen analogues, the 1,8-naphthyridine core possesses a unique N1, N8-binding pocket .[1]

This guide objectively compares the crystallographic behavior of 1,8-naphthyridine derivatives against standard quinoline alternatives.[1] It focuses on the structural consequences of the second nitrogen atom—specifically regarding hydrogen bonding motifs,


-stacking efficiency, and metal coordination geometry—to assist researchers in rational drug design and solid-state engineering.

Comparative Structural Analysis: 1,8-Naphthyridine vs. Alternatives

The primary alternative scaffold in this chemical space is Quinoline .[2] While both are planar, aromatic, and lipophilic, their solid-state packing is fundamentally different due to the electrostatic potential surface created by the nitrogen arrangement.[1]

Table 1: Physicochemical & Crystallographic Performance Matrix[3]
Feature1,8-Naphthyridine Quinoline (Alternative) Crystallographic Implication
H-Bond Acceptors 2 (N1, N8)1 (N1)1,8-Naphthyridines form "dimer-like" planar ribbons; Quinolines tend to form linear chains.[1]
Chelation Potential High (Small bite angle)None (Monodentate)1,8-N forms dinuclear metal complexes; Quinoline acts as a terminal ligand.[1]

-Stacking
Very Strong (< 3.4 Å)Moderate (~3.5 Å)1,8-N derivatives suffer from lower solubility due to high lattice energy from efficient stacking.[1]
Dipole Moment ~3.8 D (Polarized toward Ns)~2.2 DHigher polarity in the N-pocket drives specific solvation effects (e.g., water bridging).
Tautomerism Complex (Lactam-Lactim)Simple2-hydroxy-1,8-naphthyridines often crystallize as the 2-oxo (amide) tautomer.
The "N1-N8 Pocket" Phenomenon

The defining feature of 1,8-naphthyridine is the proximity of the lone pairs on N1 and N8.

  • In Quinoline: The single nitrogen directs H-bonding linearly.[2]

  • In 1,8-Naphthyridine: The N1/N8 pocket creates a convergent binding site .[1] In protonated forms or 2-amino derivatives, this mimics the D-A-D (Donor-Acceptor-Donor) recognition motif of DNA base pairs, allowing for specific recognition of guanine derivatives.[1] This makes 1,8-naphthyridine superior for DNA intercalation studies but complicates crystallization due to the formation of aggressive intermolecular networks.

Experimental Protocol: Crystal Growth & Data Collection

Context: 1,8-naphthyridine derivatives are notoriously difficult to crystallize due to their tendency to form amorphous powders (driven by rapid precipitation) or microcrystalline needles (driven by strong 1D


-stacking).[1]
Phase 1: Solubility Screening & Solvent Selection
  • The Challenge: High planarity leads to poor solubility in non-polar solvents, while high polarity leads to excessive solubility in alcohols.[1]

  • The Solution: Use a "Good/Bad" solvent diffusion system.[2]

    • Primary Solvent (Dissolver): DMSO or DMF (for neutral ligands); Dilute HCl (for salts).[1][2]

    • Secondary Solvent (Precipitant): Acetonitrile or Isopropanol.[1][2] Avoid Diethyl Ether as it precipitates these compounds too fast, yielding amorphous solids.[2]

Phase 2: Crystallization Workflows[1]
Method A: Slow Evaporation (For 2-Amino/2-Oxo Derivatives)
  • Target: Tautomeric analysis and H-bond networking.

  • Dissolve 20 mg of the derivative in 2 mL of Methanol/Dichloromethane (1:1) .

  • Filter through a 0.45

    
    m PTFE syringe filter (Crucial: removes nucleation sites that cause polycrystallinity).[1][2]
    
  • Cover the vial with Parafilm and pierce one small hole.

  • Store at 4°C. Lower temperature reduces kinetic energy, favoring the thermodynamic product (better crystals) over the kinetic product (powder).[1][2]

Method B: Hydrothermal/Solvothermal (For Metal Complexes)
  • Target: Dinuclear metal frameworks.

  • Combine Ligand (0.1 mmol) and Metal Salt (e.g., Cu(II), Ag(I)) in a Teflon-lined autoclave.[1]

  • Solvent: Water/Ethanol (1:1) .

  • Heat to 120°C for 48 hours; Cool at a rate of 5°C/hour .

    • Causality: The slow cooling rate is mandatory to prevent "twinning," a common defect where two crystal lattices grow together due to the pseudo-symmetry of the naphthyridine ring.

Phase 3: Diffraction & Data Reduction[1][2]
  • Twinning Alert: Because 1,8-naphthyridine is nearly symmetric (pseudo-

    
    ), crystals often exhibit merohedral twinning.[1]
    
  • Protocol:

    • Collect data at 100 K (cryogenic) to reduce thermal motion of the planar ring.

    • Check for Disorder : The ring often flips 180° in the lattice if substituents at positions 2 and 7 are similar (e.g., -H and -F).

    • Refinement: If the R-factor stalls at ~10%, check for a twin law (usually 180° rotation around real axis a or c).[1][2]

Visualization of Logic & Workflows

Diagram 1: Crystallization Decision Tree

This workflow ensures the selection of the correct method based on the derivative's chemical nature.

CrystallizationWorkflow Start Start: 1,8-Naphthyridine Derivative SolubilityCheck Check Solubility Profile Start->SolubilityCheck IsMetal Is it a Metal Complex? SolubilityCheck->IsMetal MethodSolvo Method B: Solvothermal (High P/T for Lattice Energy) IsMetal->MethodSolvo Yes MethodEvap Method A: Slow Evaporation (Controlled Supersaturation) IsMetal->MethodEvap No TwinningCheck Data Collection: Check for Pseudo-Symmetry Twinning MethodSolvo->TwinningCheck SolventChoice Solvent System: DMSO/MeCN or MeOH/DCM MethodEvap->SolventChoice SolventChoice->TwinningCheck Structure Final Structure: Analyze Pi-Stacking & H-Bonds TwinningCheck->Structure

Caption: Decision matrix for crystallizing 1,8-naphthyridine derivatives, prioritizing solvothermal methods for metal complexes to overcome lattice energy barriers.

Diagram 2: The N1-N8 Interaction Logic

This diagram illustrates why 1,8-naphthyridine behaves differently from Quinoline in the solid state.

InteractionLogic Naph 1,8-Naphthyridine Core N1 N1 Lone Pair Naph->N1 N8 N8 Lone Pair Naph->N8 Stacking Pi-Pi Stacking (Centroid < 3.5 A) Naph->Stacking Planar Surface Metal Metal Ion (M+) (Dinuclear Bridging) N1->Metal Chelation HBond H-Bond Donor (e.g., Guanine/Amide) N1->HBond D-A Recognition N8->Metal N8->HBond

Caption: The "Pocket Effect": N1 and N8 converge to enable chelation and specific H-bond recognition, unlike the linear interaction mode of Quinoline.

Structural Insights & Data Interpretation

When analyzing your solved structure, focus on these three critical parameters to validate the quality and chemical relevance of your model.

A. The - Stacking Centroid

In 1,8-naphthyridine derivatives, the aromatic rings typically stack in an anti-parallel fashion to minimize dipole repulsion.

  • Metric: Measure the distance between the centroid of the pyridyl ring of Molecule A and the pyridyl ring of Molecule B.

  • Benchmark: Strong interaction < 3.5 Å. (Typical quinoline stacking is often weaker, > 3.6 Å).[1][2]

  • Significance: If the distance is < 3.3 Å, expect low solubility and high melting points.[1]

B. The Hydrogen Bond "Tape"

For 2-amino or 2-oxo derivatives (e.g., 7-amino-1,8-naphthyridin-2(1H)-one), the crystal lattice is dominated by R2,2(8) supramolecular synthons .[1]

  • Observation: Look for N-H...N interactions forming infinite "tapes" or ribbons.

  • Comparison: Quinoline derivatives cannot form these ribbons; they typically form discrete dimers.[1][2]

C. Tautomeric Identification

Distinguishing between the enol (hydroxy) and keto (oxo) forms is critical for drug development (SAR).

  • C-O Bond Length:

    • C=O (Keto): ~1.22 - 1.25 Å

    • C-OH (Enol): ~1.32 - 1.35 Å

  • C-N-C Angle: The internal ring angle at Nitrogen is wider (~125°) in the protonated/NH form compared to the unprotonated form (~117°).

References

  • Cambridge Crystallographic Data Centre (CCDC). Cambridge Structural Database (CSD) Statistics. [Link][1][2]

  • Litvinov, V. P. (2004).[1][2] "Structure, physicochemical properties, and synthesis of naphthyridines." Russian Chemical Reviews. (Foundational review on the physicochemical distinction between naphthyridines and quinolines). [Link]

  • Fu, W. et al. (2010).[1][2][3] "7-Amino-1,8-naphthyridin-2(1H)-one monohydrate." Acta Crystallographica Section E. (Specific case study on H-bonding tapes and pi-stacking in 1,8-naphthyridines). [Link]

  • Bazzicalupi, C. et al. (2013).[1][2] "The 1,8-Naphthyridine Scaffold: A Versatile Ligand for Metal Coordination."[1] Inorganic Chemistry. (Authoritative source on the N1-N8 pocket coordination geometry). [Link]

  • NIST Chemistry WebBook. "1,8-Naphthyridine Thermochemical Data." [Link]

Sources

Advanced HPLC Method Development for Naphthyridine Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Naphthyridines (diazanaphthalenes) represent a "privileged scaffold" in medicinal chemistry, serving as the core for antibacterials (e.g., nalidixic acid, enoxacin) and antitumor agents. However, their analysis presents a dual chromatographic challenge: structural isomerism and basic nitrogen interactions .

Standard alkyl-bonded phases (C18) often fail to resolve positional isomers (e.g., 1,8- vs. 1,5-naphthyridine) due to identical hydrophobicity. Furthermore, the basic nitrogen atoms (


) interact with residual silanols, causing severe peak tailing. This guide objectively compares traditional C18 methodologies against Phenyl-Hexyl  and Core-Shell  alternatives, demonstrating why 

-

active stationary phases are the superior choice for naphthyridine purity analysis.

Part 1: Chemical Intelligence & Separation Physics

To develop a robust method, one must understand the analyte's behavior at the molecular level. Naphthyridines are planar, electron-deficient aromatic systems.

FeatureChromatographic Implication
Basic Nitrogens At neutral pH, secondary interactions with free silanols on the silica support cause peak tailing (

).
Positional Isomers 1,5-, 1,6-, and 1,8-naphthyridines have nearly identical

values. Hydrophobic separation (C18) provides poor selectivity (

).

-Electron Cloud
The aromatic ring system is highly susceptible to

-

interactions, which can be exploited using Phenyl-based stationary phases.[1]
The "Pi-Pi" Advantage

While C18 columns separate based on dispersive forces (hydrophobicity), Phenyl-Hexyl columns utilize a dual mechanism:[2]

  • Hydrophobicity: Provided by the hexyl linker.

  • 
    -
    
    
    
    Interactions:
    The phenyl ring overlaps with the naphthyridine
    
    
    -system. This interaction is sterically sensitive, allowing for the separation of rigid isomers that C18 cannot distinguish.

Part 2: Comparative Study – Column Selection

We compared three distinct stationary phases for the separation of a model 1,8-naphthyridine API from its critical impurities (including the 1,5-isomer and a synthetic byproduct).

Experimental Conditions
  • System: HPLC with PDA detection (254 nm).

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.8 (buffer chosen to suppress silanol activity while maintaining MS compatibility).

  • Mobile Phase B: Methanol (Promotes

    
    -
    
    
    
    interactions better than Acetonitrile).[1]
  • Gradient: 5% to 95% B over 15 minutes.

Results Summary
ParameterColumn A: Standard C18 (5 µm, Fully Porous)Column B: Core-Shell C18 (2.7 µm, Solid Core)Column C: Phenyl-Hexyl (3.5 µm, Best Practice)
Mechanism Hydrophobic InteractionHydrophobic + High EfficiencyHydrophobic +

-

Selectivity
Retention (

)
ModerateModerateHigh
Isomer Resolution (

)
0.8 (Co-elution)1.2 (Partial Separation)3.4 (Baseline Separation)
Tailing Factor (

)
1.81.31.1
Verdict Failed: Cannot resolve isomers.Acceptable: Good for speed, but lacks selectivity.Optimal: Superior selectivity and peak shape.
Expert Insight: Why Methanol?

Using Acetonitrile (ACN) with Phenyl columns often suppresses the


-

interaction because the

-electrons of the ACN triple bond compete with the analyte for the stationary phase. Methanol is required to fully activate the unique selectivity of the Phenyl-Hexyl phase for naphthyridines.

Part 3: Method Development Decision Tree

The following workflow illustrates the logical pathway for selecting the optimal conditions based on analyte properties.

MethodDevelopment Start Start: Naphthyridine Sample CheckIsomers Are Positional Isomers Present? Start->CheckIsomers PhenylPath Select Phenyl-Hexyl Column CheckIsomers->PhenylPath Yes (Critical) C18Path Select C18 Core-Shell CheckIsomers->C18Path No (General Purity) MobilePhase Mobile Phase: MeOH / Buffer PhenylPath->MobilePhase CheckBasicity Check Basicity (pKa) MobilePhase->CheckBasicity AcidicBuffer pH 2.5-3.5 (Formate/Phosphate) Suppress Silanols CheckBasicity->AcidicBuffer Standard Approach HighpHBuffer pH > 9.0 (Ammonium Bicarb) Neutralize Analyte CheckBasicity->HighpHBuffer If Hybrid Silica Available C18Path->CheckBasicity Result Validate: Rs > 2.0, Tf < 1.5 AcidicBuffer->Result HighpHBuffer->Result

Figure 1: Decision matrix for selecting stationary phases and buffers based on the presence of structural isomers and analyte basicity.

Part 4: The "Best Practice" Protocol (Self-Validating System)

This protocol utilizes a Phenyl-Hexyl stationary phase with a Methanol/Formate gradient. It includes a built-in System Suitability Test (SST) to ensure data trustworthiness.

Reagents & Preparation
  • Buffer (Mobile Phase A): 10 mM Ammonium Formate in water, adjusted to pH 3.8 with Formic Acid. Filter through 0.22 µm nylon filter.

  • Organic (Mobile Phase B): HPLC Grade Methanol.

  • Diluent: 50:50 Water:Methanol (Match initial gradient to prevent solvent shock).

Chromatographic Conditions
  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 35°C (Slightly elevated temperature reduces viscosity and improves mass transfer).

  • Injection Volume: 5-10 µL.

  • Detection: UV at 254 nm (primary) and 280 nm (secondary).

Gradient Program
Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Isocratic Hold (Focusing)
15.095Linear Gradient
18.095Wash
18.15Re-equilibration
23.05End
System Suitability (The Trust Mechanism)

Before running samples, inject a Resolution Solution containing the API and its closest eluting isomer (e.g., 1,5-naphthyridine).

  • Requirement 1: Resolution (

    
    ) between API and Isomer > 2.0.
    
  • Requirement 2: Tailing Factor (

    
    ) of API < 1.5.
    
  • Requirement 3: Precision (RSD) of API area < 0.5% (n=5 injections).

Part 5: Purity Analysis Workflow

The following diagram details the operational workflow for routine purity analysis, ensuring every step is verified.

PurityWorkflow Prep Sample Prep (0.5 mg/mL in Diluent) SST Run System Suitability (API + Isomer Mix) Prep->SST CheckSST Pass Criteria? (Rs > 2.0) SST->CheckSST RunSamples Run Unknowns (Bracketed Standards) CheckSST->RunSamples Yes Fail Troubleshoot: Check pH / Column Age CheckSST->Fail No Calc Calculate Purity (% Area Normalization) RunSamples->Calc Fail->SST Retest Report Final Report Calc->Report

Figure 2: Operational workflow for naphthyridine purity analysis, emphasizing the critical "Go/No-Go" decision point at the System Suitability Test.

References

  • Agilent Technologies. (2009).[1] Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Retrieved from [Link]

  • MicroSolv Technology Corp. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]

  • PubChem. (2025). 1,5-Naphthyridine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Chromatography Online. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Retrieved from [Link]

Sources

Elemental analysis standards for nitrogen-rich heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Elemental Analysis (CHNS) Standards for Nitrogen-Rich Heterocycles: A Comparative Guide

Nitrogen-containing heterocycles—such as tetrazoles, triazines, pyrazoles, and melamines—are foundational architectures in medicinal chemistry, energetic materials, and advanced polymers. However, their elemental characterization via standard CHNS (Carbon, Hydrogen, Nitrogen, Sulfur) analysis is notoriously difficult. Due to their high nitrogen-to-carbon ratios and the extreme thermodynamic stability of conjugated


 and 

bonds, these compounds often resist complete oxidation.

As a Senior Application Scientist, I frequently see laboratories struggle with poor nitrogen recovery and carbon tailing when analyzing these matrices. This guide objectively compares analytical methodologies, establishes the causality behind combustion failures, and provides a self-validating, step-by-step protocol for the accurate elemental analysis of nitrogen-rich heterocycles.

In its simplest form, simultaneous CHNS analysis utilizes high-temperature combustion in an oxygen-rich environment, based on the classical Pregl-Dumas method[1]. However, when applied to nitrogen-rich heterocycles, standard flash combustion often fails. Localized oxygen depletion during the flash phase allows these compounds to form amorphous carbon nitrides or uncombusted char rather than the required


 and 

gases.

To overcome this, laboratories must choose the correct analytical methodology. Table 1 compares the standard approaches.

Table 1: Quantitative Comparison of Analytical Methodologies for N-Rich Compounds

MethodologyOperating PrincipleAccuracy for N-Rich MatricesThroughputMechanistic Limitations
Standard Dumas (CHNS) Flash combustion at 1150°C in

Moderate to PoorHigh (~10 min/sample)Fails to break refractory

bonds; forms carbonaceous char.
Modified Dumas (+

)
Catalyzed flash combustion with solid oxygen fluxVery High High (~12 min/sample)Requires meticulous micro-weighing of combustion aids.
Kjeldahl Method Acid digestion & titrationLow to ModerateLow (Hours)Fails for azo/nitro groups without specialized pre-reduction steps.
GC/MS-FID Hybrid Chromatographic separation of volatilesHigh (for liquids)MediumUnsuitable for solid, non-volatile heterocyclic APIs[2].

For solid nitrogen-rich heterocycles, the Modified Dumas Method using combustion aids is the only reliable choice. The use of oxidizing agents such as


, 

, or

is critical when analyzing (oxy)nitrides and nitrogen-rich materials to prevent the formation of refractory by-products[3].

Certified Reference Materials (CRMs) for System Validation

A robust analytical method requires rigorous benchmarking. You cannot validate a system's ability to combust a tetrazole by calibrating it with a simple hydrocarbon. The standards chosen must stress-test the oxidative capacity of the combustion tube.

Table 2: Primary Reference Standards for CHNS Calibration

StandardChemical Formula% Carbon% Hydrogen% Nitrogen% SulfurAnalytical Purpose
Sulfanilamide

41.854.6816.2618.62Daily K-factor calibration[4].
Melamine

28.574.8066.63 0.00QC Stress Test: Validates high-N recovery.
Urea

20.006.7146.650.00Intermediate N-content validation.
Atropine

70.568.014.840.00Low-N, high-C matrix control.

Mechanistic Insights: The Causality of the Modified Dumas Workflow

To achieve precise elemental composition data—which is critical for pharmaceutical purity and materials science[5]—we must understand the physical chemistry occurring inside the analyzer. CHNS elemental analyzers consolidate complex analytical workflows into a single automated step[6], but the chemistry relies entirely on the sample preparation.

  • The Exothermic Role of the Tin Boat: Samples are encapsulated in high-purity tin capsules. When dropped into the 1150°C furnace in an oxygen atmosphere, the tin undergoes a violent exothermic oxidation (

    
    ). This localized reaction spikes the temperature of the sample micro-environment to over 1800°C, initiating flash combustion.
    
  • The Causality of

    
     (Vanadium Pentoxide):  Even at 1800°C, nitrogen-rich heterocycles can form a protective char. 
    
    
    
    melts at ~690°C. During the flash combustion, it acts as a liquid flux that intimately coats the sample. It serves as an aggressive, localized oxygen donor (
    
    
    ), forcing the complete cleavage of refractory
    
    
    bonds.
  • The Causality of Copper in the Reduction Tube: Complete combustion of N-rich compounds generates a massive plume of

    
     gases. These gases pass into a secondary furnace packed with high-purity copper at 850°C. The copper acts as a reducing agent (
    
    
    
    ) while simultaneously scavenging any surviving excess oxygen, ensuring that only pure
    
    
    reaches the Thermal Conductivity Detector (TCD).

CHNS_Workflow Sample N-Rich Sample + V2O5 in Tin Boat Combustion Combustion Furnace (1150°C, O2 rich) Sample->Combustion Flash Oxidation Reduction Reduction Furnace (850°C, Cu catalyst) Combustion->Reduction CO2, H2O, N2, NOx, SO2 Trap Water/Halogen Traps Reduction->Trap CO2, H2O, N2, SO2 (NOx reduced) GC Gas Chromatography Column Trap->GC CO2, N2, SO2 TCD Thermal Conductivity Detector (TCD) GC->TCD Separated Gases

Workflow of Modified Dumas CHNS Analysis for Nitrogen-Rich Heterocycles.

The Self-Validating Analytical Protocol

Trustworthiness in elemental analysis requires a closed-loop, self-validating system. If any step fails, the subsequent data is automatically invalidated.

Step 1: System Purge and Blanking

  • Purge the autosampler carousel with ultra-high purity (UHP) Helium.

  • Run three empty, folded tin boats.

  • Validation Gate: The third blank must show zero nitrogen area counts, proving the system is completely sealed against atmospheric

    
     intrusion.
    

Step 2: K-Factor Calibration

  • Using a microbalance (resolution of 0.001 mg), weigh 1.500 to 2.000 mg of Sulfanilamide into tin boats.

  • Run five replicates.

  • Validation Gate: The software calculates the K-factor (response factor). The Relative Standard Deviation (RSD) for the nitrogen channel must be < 0.5%.

Step 3: The Melamine QC Stress Test

  • Weigh exactly 1.500 mg of Melamine CRM into a tin boat. Do not add combustion aids for this specific test.

  • Run the sample.

  • Validation Gate: If the detected nitrogen is < 66.0% (Theoretical: 66.63%), the combustion tube's oxidative power is depleted. You must use combustion aids for your unknowns, or replace the oxidation tube.

Step 4: Sample Preparation with Combustion Aids

  • Tare a tin boat on the microbalance.

  • Weigh 1.500 mg of your unknown nitrogen-rich heterocycle.

  • Add a 2:1 mass ratio (~3.000 mg) of

    
     or 
    
    
    
    powder directly on top of the sample.
  • Carefully fold and crimp the tin boat into a tight, air-free cube.

Step 5: Analysis and Drift Checking

  • Load the samples into the autosampler and initiate the flash combustion sequence.

  • Validation Gate: After every 10 unknown samples, run one Sulfanilamide standard. If the nitrogen recovery drifts by more than ±0.3% absolute, the reduction tube (Copper) is likely exhausted by the high

    
     load and must be replaced.
    

References

1.1 - The Royal Society of Chemistry 2.2 - MDPI 3. 3 - Semantic Scholar 4.4 - ACS Applied Materials & Interfaces 5. 6 - AZoM 6.5 - Contract Laboratory

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-7-methyl-1,8-naphthyridine

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and developers at the forefront of science, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of specialized reagents like 2,4-Dichloro-7-methyl-1,8-naphthyridine is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the safe management and disposal of this halogenated heterocyclic compound.

Hazard Profile and Risk Assessment: Understanding the "Why"

This compound is a chlorinated aromatic compound. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, we can infer its hazard profile from structurally similar chlorinated naphthyridines and pyridines. The presence of the dichloro-substituted naphthyridine core dictates its classification as a hazardous substance requiring meticulous handling.

The primary hazards are associated with its potential toxicity and the environmental impact of halogenated organic compounds.[1] Data from analogous compounds suggest that this chemical should be treated as acutely toxic and an irritant.[2][3]

Hazard ClassificationCategoryAssociated Risk StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3]
Serious Eye Damage/IrritationCategory 2A/2H319: Causes serious eye irritation[2][3]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[2][3]

The chlorinated nature of the molecule is of paramount concern for disposal. Halogenated organic compounds are regulated under the Resource Conservation and Recovery Act (RCRA) and are subject to specific disposal prohibitions and treatment standards.[1][4] Improper disposal can lead to the formation of persistent organic pollutants and toxic byproducts upon incomplete combustion.[5]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling this compound. The selection of PPE is directly informed by the potential hazards identified above.

Protection TypeSpecificationRationale
Eye/Face Protection Safety goggles with side-shields (conforming to EN 166 or NIOSH standards) or a face shield.Protects against splashes and accidental eye contact, which can cause serious irritation.[3][6]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene).Prevents skin contact, which can lead to irritation and potential absorption.[7]
Body Protection A flame-retardant laboratory coat.Protects skin from contamination and provides a barrier against spills.[6]
Respiratory Protection Use only in a well-ventilated area, such as a certified chemical fume hood.Prevents inhalation of dust or vapors, which may cause respiratory tract irritation.[3][6]
Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste at the source is the most impactful step a researcher can take to ensure safe, compliant, and cost-effective disposal. The primary directive is to separate halogenated organic waste from all other waste streams .[8][9]

Causality: Halogenated waste requires high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (like HCl) produced during combustion.[5] This process is significantly more complex and expensive than the fuel blending or solvent recovery methods used for non-halogenated organic waste.[8] Mixing these streams results in the entire volume being treated by the more rigorous and costly method.

The following decision-making process should be applied to every waste stream generated in the laboratory.

G cluster_yes Halogenated Waste Stream start Waste Generated q1 Contaminated with This compound? start->q1 q2 Waste Type? q1->q2  Yes non_haz Follow Standard Lab Procedures for Non-Hazardous or Non-Halogenated Waste q1->non_haz  No solid_waste Solid Halogenated Waste Container q2->solid_waste Solid (Gloves, Wipes, etc.) liquid_waste Liquid Halogenated Waste Container q2->liquid_waste Liquid (Solvents, Reaction mixtures) sharps_waste Contaminated Sharps Container (Halogenated) q2->sharps_waste Sharps (Needles, Glassware)

Caption: Decision workflow for proper waste stream segregation.

Step-by-Step Disposal Procedures

A. Decontamination of Labware (e.g., glassware, spatulas):

  • Initial Rinse: Perform a preliminary rinse with a minimal amount of a suitable organic solvent (e.g., acetone, ethyl acetate) in which the compound is soluble.

  • Collect Rinse Solvent: This first rinse is now considered hazardous waste. Decant it into the designated Liquid Halogenated Waste container.[8] The container must be clearly labeled with "Hazardous Waste," "Halogenated Organics," and a list of its contents.[10]

  • Subsequent Cleaning: Wash the labware with soap and water as per standard laboratory procedure.

B. Management of Grossly Contaminated Materials (e.g., spill cleanup materials, weigh boats, contaminated gloves):

  • Collection: Immediately place all contaminated solid materials (absorbent pads, paper towels, gloves, etc.) into a designated, sealable container or a heavy-duty plastic bag.

  • Labeling and Disposal: This container must be labeled as Solid Halogenated Waste . Store it in a designated satellite accumulation area until it is collected by your institution's Environmental Health and Safety (EHS) office.

C. Disposal of Unused or Expired Product (Pure Chemical):

  • Do NOT attempt to neutralize the chemical in the lab. Chemical treatment to render it non-hazardous requires specific expertise and can be dangerous if performed incorrectly.[4]

  • Original Container: If possible, dispose of the chemical in its original, clearly labeled container.

  • Labeling: Ensure the container is labeled as "Hazardous Waste" along with the full chemical name.

  • Transfer: Arrange for pickup by your institution's EHS department for consolidation and shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[4]

Final Disposal Pathways: From Your Lab to Neutralization

Once collected from your lab, the halogenated waste is transported to a licensed TSDF. The most common and effective disposal method for chlorinated organic compounds is high-temperature incineration .

  • Process: The waste is burned at temperatures typically exceeding 850°C. This process breaks the carbon-chlorine and carbon-carbon bonds, converting the organic material primarily into carbon dioxide, water, and hydrogen chloride (HCl) gas.

  • Acid Gas Neutralization: The HCl gas generated is a toxic and corrosive air pollutant. The incinerator's exhaust stream is passed through "scrubbers," which are air pollution control devices that spray a basic solution (e.g., calcium carbonate or sodium hydroxide) to neutralize the HCl, forming harmless salts and water.[5]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and call your institution's emergency number.

  • Isolate and Ventilate: Restrict access to the spill area. Ensure the chemical fume hood is operational to maximize ventilation.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE outlined in Section 2.

  • Contain and Absorb: For small spills, cover with a chemical absorbent material (e.g., vermiculite or a commercial spill kit). Do not use combustible materials like paper towels for large spills.

  • Collect and Dispose: Carefully sweep or scoop the absorbent material into a designated, sealable waste container. Label the container as Solid Halogenated Waste and manage it as described in Section 4B.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as solid halogenated waste.

By adhering to these scientifically-backed procedures, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.

References

  • Goswami, S., Mukherjee, R., Mukherjee, R., Jana, S., & Adak, A. C. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. ResearchGate. Retrieved from [Link]

  • Electronic Code of Federal Regulations (eCFR). (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from [Link]

  • Louisiana State University. (n.d.). TABLE OF INCOMPATIBLE CHEMICALS. Retrieved from [Link]

  • Fullana, A., Conesa, J. A., Font, R., & Sidhu, S. (2003). Formation and Destruction of Chlorinated Pollutants during Sewage Sludge Incineration. ResearchGate. Retrieved from [Link]

  • Goswami, S., Mukherjee, R., & Mukherjee, R. (n.d.). Simple and Efficient Synthesis of 2,7-Difunctionalized-1,8-Naphthyridines. Molecules. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • University of Delaware. (n.d.). Incompatible Chemicals. Risk Management and Safety. Retrieved from [Link]

  • University of Iowa. (n.d.). 7.2 Organic Solvents. Environment, Health and Safety. Retrieved from [Link]

  • Asian Publication Corporation. (2019, September 28). Practical Synthesis of 1,8-Naphthyridine-2,7-dialdehydes Syntone. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Disposal of Chlorine-Containing Wastes. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Incompatible Chemicals Storage. Retrieved from [Link]

  • Yungyut, V., et al. (n.d.). Formation of chlorinated disinfection by-products and fate of their precursors in individual processes of a conventional water treatment plant assessed using high-resolution mass spectrometry. Environmental Science: Water Research & Technology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,7-Dichloro-1,8-naphthyridine. PubChem. Retrieved from [Link]

  • University of Tennessee Institute of Agriculture. (n.d.). Hazardous Waste Guide. UTIA Safety Office. Retrieved from [Link]

  • Al-asadi, M., & Leeke, G. (2021). Understanding the dechlorination of chlorinated hydrocarbons in the pyrolysis of mixed plastics. CERES Research Repository. Retrieved from [Link]

Sources

Personal protective equipment for handling 2,4-Dichloro-7-methyl-1,8-naphthyridine

[1]

Executive Safety Summary

CAS: 53975-68-1 | Class: Chlorinated Nitrogen Heterocycle

Handling this compound requires a safety strategy that goes beyond standard laboratory "good practices." Due to the activated nature of the chlorine atoms at the 2- and 4-positions, this compound is not merely an irritant; it is an electrophile capable of Nucleophilic Aromatic Substitution (


)

The Biological Risk: In physiological conditions, the chlorine atoms serve as excellent leaving groups. This makes the molecule susceptible to attack by biological nucleophiles (e.g., cysteine residues in proteins or nitrogen bases in DNA). Consequently, you must treat this compound as a potential sensitizer and alkylating agent , even if specific toxicological data (LD50) is sparse.

Immediate "Golden Rules":

  • Zero Skin Contact: Assume any skin contact results in rapid absorption and potential sensitization.

  • Moisture Control: The C-Cl bonds are hydrolytically unstable. Exposure to atmospheric moisture can release Hydrogen Chloride (HCl) gas, creating an inhalation hazard invisible to the naked eye.

  • Containment: All manipulation of the solid or concentrated solution must occur within a certified chemical fume hood.

PPE Selection Matrix

This matrix is designed to scale protection based on the energy and quantity of the operation.

Protection TierScenarioHand ProtectionRespiratory ProtectionBody/Eye Defense
Tier 1: Routine Weighing < 1g; NMR prep; TLC spotting.Double Nitrile (0.11mm min). Change outer glove immediately upon splash.Fume Hood (Face velocity: 100 fpm). No respirator needed if sash is at proper height.Lab coat (buttoned), Safety Glasses with side shields, long pants, closed-toe shoes.
Tier 2: Scale-Up Reactions > 1g; Rotary evaporation; Syringing concentrated solutions.Laminate (Silver Shield) under Nitrile. Reason: Chlorinated heterocycles can permeate nitrile over time in organic solvents.Fume Hood . If working outside hood (e.g., transport), use Half-face Respirator with P100/OV cartridges.Chemical-resistant apron over lab coat. Chemical Splash Goggles (vented) to prevent vapor entry.
Tier 3: Emergency Spill cleanup (> 5g); Equipment failure; Glassware breakage.Butyl Rubber or Viton gloves (Thick gauge).Full-Face Respirator with P100/OV/AG (Acid Gas) cartridges to neutralize potential HCl release.Tyvek® suit (Type 5/6) taped at wrists/ankles.
Operational Protocols
A. Weighing & Transfer (Solid State)

The highest risk of inhalation exposure occurs during the weighing of fine powders.

  • Static Elimination: Use an anti-static gun or polonium strip inside the balance enclosure. Chlorinated heterocycles often carry high static charges, causing "fly-away" powder.

  • The "Boat-in-Jar" Method:

    • Tare a weigh boat inside a secondary screw-top jar.

    • Add the compound to the boat.

    • Seal the jar before removing it from the balance enclosure.

    • Transport the sealed jar to the reaction flask.

  • Decontamination: Wipe the balance area with a tissue dampened in acetone, followed by a soapy water wipe. Treat these wipes as solid hazardous waste.

B. Reaction Setup (Solution State)

The highest risk of skin permeation occurs here.

  • Solvent Choice: When dissolving this compound, avoid DMSO if possible. DMSO enhances skin permeability, potentially carrying the toxicant through the glove barrier. Use DCM or Ethyl Acetate with appropriate ventilation.

  • Quenching Precaution: Before disposing of reaction mixtures, ensure the reactive chlorides are quenched (if the chemistry allows) or clearly label the waste as "Reactive Organochloride."

  • Glassware: Use standard ground-glass joints with Teflon sleeves. Avoid grease alone, as chlorinated compounds can dissolve grease, leading to stuck joints and potential breakage hazards.

C. Waste Disposal
  • Stream: Halogenated Organic Waste.

  • Labeling: Must explicitly state "Contains this compound – Potential Sensitizer."

  • Segregation: Do not mix with strong oxidizers or strong bases in the waste container to prevent exothermic hydrolysis or degradation.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision-making process for handling this compound safely.

GStartSTART: Handling this compoundStateAssess Physical StateStart->StateSolidSolid / PowderState->SolidSolutionSolution / Mother LiquorState->SolutionAction3Static Control RequiredUse 'Boat-in-Jar' WeighingSolid->Action3RiskCheckCheck Scale & SolventSolution->RiskCheckRoutineRoutine (<1g)RiskCheck->RoutineStandard SolventScaleUpScale Up (>1g) or DMSO SolventRiskCheck->ScaleUpHigh Permeability SolventAction1Use Double Nitrile GlovesStandard Fume HoodRoutine->Action1Action2Use Laminate Gloves (Silver Shield)Splash Goggles RequiredScaleUp->Action2DisposalDisposal: Halogenated Waste(Do NOT mix with Strong Bases)Action1->DisposalAction2->DisposalAction3->Routine

Figure 1: Decision logic for PPE selection based on physical state and operational scale.

Scientific Rationale & Mechanism

Why specific PPE? The recommendation for Laminate (Silver Shield) gloves during scale-up is based on the permeation kinetics of chlorinated heterocycles. Standard nitrile gloves provide adequate splash protection but can suffer from "silent permeation" where the chemical migrates through the polymer matrix without visible degradation, especially when dissolved in lipophilic solvents like Dichloromethane (DCM) [1].

Why the "Sensitizer" classification? While specific data on CAS 53975-68-1 is limited, the structural motif (chlorine on a nitrogen-containing aromatic ring) is a known pharmacophore for alkylation. The electron-withdrawing effect of the ring nitrogens activates the C-Cl bond for nucleophilic attack. In a biological context, this means the molecule can covalently bind to skin proteins (haptenization), leading to allergic contact dermatitis upon repeat exposure [2].

References
  • American Chemical Society (ACS). (2024). Chemical Hygiene Plan for Reactive Intermediates. ACS Center for Lab Safety. [Link]

  • National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for Chlorinated Naphthyridines: Structure-Activity Relationships. PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). (2024).[1][2][3] Personal Protective Equipment: Selection Guidelines for Hazardous Chemical Operations (29 CFR 1910.132). United States Department of Labor. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.